ML230
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGMVPQQLBMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Pasireotide (ML230): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide (also known as ML230 and by its trade name Signifor) is a potent, multi-receptor targeted somatostatin analog. Its unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes, underpins its efficacy in treating Cushing's disease and acromegaly. This technical guide provides an in-depth exploration of the core mechanism of action of Pasireotide, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using detailed diagrams.
Introduction
Somatostatin is an endogenous peptide hormone that regulates the endocrine system by inhibiting the secretion of various hormones, including growth hormone (GH) and adrenocorticotropic hormone (ACTH).[1] Its therapeutic potential is limited by a short half-life. Pasireotide is a synthetic, long-acting cyclohexapeptide designed to mimic the actions of somatostatin with a broader receptor binding profile than first-generation somatostatin analogs like octreotide and lanreotide.[1][2] This enhanced profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), is crucial for its clinical efficacy in conditions characterized by hormone hypersecretion from pituitary adenomas.[3][4]
Molecular Target Interaction: Somatostatin Receptors
Pasireotide exerts its effects by binding to and activating G-protein coupled somatostatin receptors (SSTRs). There are five known subtypes of SSTRs (SSTR1-5), and Pasireotide exhibits high affinity for four of them: SSTR1, SSTR2, SSTR3, and SSTR5.[5]
Receptor Binding Affinity
The binding affinity of Pasireotide to SSTR subtypes has been quantified using radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The table below summarizes the binding affinities of Pasireotide in comparison to endogenous somatostatin and other somatostatin analogs.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Pasireotide (this compound) | 1.0 | 1.5 | 0.2 | >100 | 0.1 |
| Somatostatin-14 | 2.3 | 0.7 | 1.3 | 2.5 | 1.6 |
| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 7.9 |
| Lanreotide | >1000 | 1.2 | 11.2 | >1000 | 10.0 |
Data compiled from multiple sources. Absolute values may vary slightly between studies due to different experimental conditions.
As the data indicates, Pasireotide possesses a unique binding profile with the highest affinity for SSTR5, which is significantly greater than that of octreotide and lanreotide. This high affinity for SSTR5, a receptor subtype highly expressed in corticotroph adenomas, is a key determinant of its efficacy in Cushing's disease.[6]
Downstream Signaling Pathways
Upon binding to SSTRs, Pasireotide initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and may also impact cell growth and proliferation.
G-Protein Coupling and Inhibition of cAMP Pathway
The primary mechanism of action of Pasireotide is mediated through the activation of inhibitory G-proteins, specifically the Gi/o family.[7] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets involved in hormone synthesis and release.[9]
The following diagram illustrates the canonical G-protein mediated signaling pathway activated by Pasireotide.
Modulation of MAPK/ERK Pathway
In addition to the canonical cAMP pathway, Pasireotide has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The regulation of the MAPK/ERK pathway by Pasireotide is more complex and can be either inhibitory or stimulatory depending on the cellular context and the specific SSTR subtypes involved. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[10] The activation of this pathway can be G-protein dependent or independent, potentially involving β-arrestin.
Role of β-Arrestin and Receptor Internalization
β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization.[11] Pasireotide has been shown to induce SSTR internalization.[12] Beyond its role in desensitization, β-arrestin can also act as a signal transducer, initiating signaling cascades independently of G-proteins. The interaction of Pasireotide-bound SSTRs with β-arrestin can lead to the activation of signaling molecules such as Src and the subsequent activation of the MAPK/ERK pathway.[11]
The following diagram illustrates the potential for β-arrestin mediated signaling by Pasireotide.
Functional Consequences of Pasireotide Action
The activation of the aforementioned signaling pathways by Pasireotide leads to several key functional outcomes, most notably the inhibition of hormone hypersecretion and potential anti-proliferative effects.
Inhibition of Hormone Secretion
The primary therapeutic effect of Pasireotide is the potent inhibition of hormone secretion from pituitary adenomas. In Cushing's disease, Pasireotide's high affinity for SSTR5 on corticotroph tumor cells leads to a significant reduction in ACTH secretion, which in turn normalizes cortisol levels.[4] In acromegaly, Pasireotide targets SSTR2 and SSTR5 on somatotroph tumor cells to inhibit the hypersecretion of GH.[13]
| Hormone | Cell Type/Disease | Pasireotide IC50 (nM) |
| ACTH | AtT-20 (mouse corticotroph tumor cells) | ~0.1 - 1.0 |
| GH | Human pituitary adenoma cells (acromegaly) | ~0.5 - 5.0 |
IC50 values are approximate and can vary depending on the specific cell line and assay conditions.
Experimental Protocols
The elucidation of Pasireotide's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Pasireotide for different SSTR subtypes.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing individual human SSTR subtypes are cultured to ~80-90% confluency.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) with a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) and increasing concentrations of unlabeled Pasireotide.
-
Incubate for 60 minutes at 25°C in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of Pasireotide that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of Pasireotide to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
-
Cell Culture and Treatment:
-
CHO-K1 cells stably expressing the SSTR of interest are seeded in a 96-well plate.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Pasireotide for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
In this assay, free cAMP in the cell lysate competes with a labeled cAMP analog for binding to a specific anti-cAMP antibody.
-
The HTRF signal is inversely proportional to the concentration of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the experimental samples is determined from the standard curve.
-
The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.
-
Western Blot for p-ERK and Total ERK
This technique is used to assess the effect of Pasireotide on the phosphorylation (activation) of ERK.
-
Cell Lysis and Protein Quantification:
-
Cells (e.g., pituitary tumor cells) are treated with Pasireotide for various time points.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The membrane is then stripped and re-probed with an antibody for total ERK to ensure equal protein loading.
-
The band intensities are quantified using densitometry software.
-
The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
The following diagram outlines the general workflow for a Western Blot experiment.
Conclusion
The mechanism of action of Pasireotide is multifaceted, centered around its high-affinity binding to multiple somatostatin receptors, particularly SSTR5. This interaction triggers a cascade of intracellular events, primarily the inhibition of the adenylyl cyclase/cAMP pathway via Gi/o protein coupling, which leads to the suppression of hormone hypersecretion. Furthermore, Pasireotide's engagement with SSTRs can modulate other signaling pathways, such as the MAPK/ERK cascade, potentially through β-arrestin-mediated mechanisms, which may contribute to its anti-proliferative effects. A thorough understanding of these intricate molecular mechanisms is essential for the continued development and optimal clinical application of Pasireotide and for the design of future somatostatin analogs with improved therapeutic profiles.
References
- 1. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2.  Whole-cell radioligand binding for receptor internalization â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pasireotide Signaling Pathway in Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a synthetic, long-acting multi-receptor targeted somatostatin analog. It represents a significant advancement in the medical management of pituitary tumors, particularly Cushing's disease and acromegaly. Unlike first-generation somatostatin analogs, such as octreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for multiple SSTR subtypes, with a particularly high affinity for SSTR5.[1] This broad receptor profile underpins its enhanced efficacy in pituitary adenomas that may have varied SSTR expression patterns. This guide provides a comprehensive overview of the pasireotide signaling pathway in pituitary cells, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism of Action
Pasireotide exerts its effects by mimicking the natural inhibitory actions of somatostatin on pituitary cells. Its primary mechanism involves binding to and activating specific G-protein coupled somatostatin receptors on the surface of pituitary adenoma cells. This activation triggers a cascade of intracellular events that lead to the inhibition of hormone hypersecretion and control of tumor cell proliferation.
Somatostatin Receptor Binding Profile
The therapeutic efficacy of pasireotide is intrinsically linked to its unique binding affinity profile for various SSTR subtypes. Corticotroph tumors, the cause of Cushing's disease, predominantly express SSTR5, a receptor subtype for which pasireotide has a very high affinity.[2] This is a key differentiator from octreotide and explains pasireotide's effectiveness in this condition.
Table 1: Binding Affinities (Ki, nM) of Pasireotide and Somatostatin-14 (SRIF-14) for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide (Ki, nM) | Somatostatin-14 (SRIF-14) (Ki, nM) |
| SSTR1 | 0.2 | 2.5 |
| SSTR2 | 1.0 | 0.2 |
| SSTR3 | 0.4 | 1.0 |
| SSTR4 | >100 | 1.0 |
| SSTR5 | 0.1 | 0.3 |
Data compiled from various in vitro studies using recombinant human SSTRs expressed in CHO-K1 cells.
The Signaling Cascade
Upon binding to its target SSTRs, pasireotide initiates a series of intracellular signaling events. These pathways are primarily mediated by the Gi alpha subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Key Downstream Effects
-
Inhibition of Hormone Secretion: A primary therapeutic outcome of pasireotide treatment is the reduction of excessive hormone production. In corticotroph adenomas, pasireotide potently inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to a reduction in cortisol levels. In somatotroph adenomas, it suppresses the hypersecretion of growth hormone (GH). This inhibitory effect is a direct consequence of the reduced intracellular cAMP levels.
-
Anti-proliferative Effects: Pasireotide has been shown to inhibit the proliferation of pituitary adenoma cells. This effect is mediated through the modulation of signaling pathways that control cell growth and division, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Receptor Internalization and β-Arrestin Signaling: Upon agonist binding, SSTRs can be internalized, a process often mediated by β-arrestins. This not only leads to receptor desensitization but can also initiate G-protein-independent signaling cascades. The interaction between pasireotide, SSTRs, and β-arrestins is an active area of research to understand the long-term efficacy and potential for biased agonism.
Quantitative Data on Pasireotide's Effects
The following tables summarize the quantitative data on the biological effects of pasireotide in pituitary cell models.
Table 2: IC50 Values of Pasireotide for Inhibition of Hormone Secretion and Cell Viability
| Cell Line | Hormone/Parameter | IC50 (nM) |
| AtT-20 (mouse corticotroph) | ACTH Secretion | ~0.05 - 1 |
| Primary human corticotroph adenoma cultures | ACTH Secretion | Varies by tumor |
| GH3 (rat somatotroph) | GH Secretion | ~1 - 10 |
| AtT-20 (mouse corticotroph) | Cell Viability | ~1 - 10 |
| Primary human pituitary adenoma cultures | Cell Viability | Varies by tumor |
IC50 values can vary depending on the specific experimental conditions and the SSTR expression profile of the cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pasireotide signaling pathway.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of pasireotide for somatostatin receptors.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human SSTR subtypes.
-
Radioligand: [125I]-Tyr11-Somatostatin-14.
-
Pasireotide (unlabeled).
-
Binding buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled pasireotide.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-Tyr11-Somatostatin-14, and varying concentrations of pasireotide.
-
Add cell membranes to initiate the binding reaction.
-
Incubate for 60 minutes at 25°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[3]
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled somatostatin-14.
-
Calculate specific binding and determine the IC50 value of pasireotide. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Measurement Assay
Objective: To measure the effect of pasireotide on intracellular cAMP levels.
Materials:
-
Pituitary cells (e.g., AtT-20).
-
Pasireotide.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Seed pituitary cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of pasireotide for 15-30 minutes.
-
Stimulate the cells with forskolin for 30 minutes to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure cAMP levels using a plate reader.
-
Generate a dose-response curve and calculate the IC50 for pasireotide's inhibition of forskolin-stimulated cAMP production.
Western Blot for ERK Phosphorylation
Objective: To assess the effect of pasireotide on the phosphorylation of ERK1/2.
Materials:
-
Pituitary cells.
-
Pasireotide.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE equipment and western blotting apparatus.
Procedure:
-
Culture pituitary cells and treat with pasireotide for various times (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
Cell Viability (MTT) Assay
Objective: To determine the effect of pasireotide on the viability and proliferation of pituitary cells.
Materials:
-
Pituitary cells.
-
Pasireotide.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed pituitary cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of pasireotide concentrations for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.[4][5][6][7][8][9][10][11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Conclusion
Pasireotide represents a significant therapeutic advance for pituitary diseases due to its unique multi-receptor binding profile and potent signaling activity. Its ability to effectively target SSTR5, in addition to other SSTR subtypes, allows for a more comprehensive inhibition of hormone hypersecretion and tumor growth in a broader range of pituitary adenomas. The in-depth understanding of its signaling pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the ongoing development of novel and more targeted therapies for pituitary disorders. Further research into the nuances of pasireotide-induced β-arrestin signaling and receptor trafficking will likely unveil new opportunities for optimizing treatment strategies and overcoming resistance.
References
- 1. youtube.com [youtube.com]
- 2. abcam.com [abcam.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 6. youtube.com [youtube.com]
- 7. revvity.com [revvity.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Unraveling the Identity of ML230: A Case of Mistaken Identity in Drug Discovery
An in-depth investigation into the scientific literature and chemical databases for a small molecule inhibitor designated "ML230" has revealed a likely case of mistaken identity. While the query sought a technical guide on the discovery and development of a chemical probe, no such compound with the specific identifier "this compound" appears to be documented in the public domain. The search instead consistently points to two distinct entities: a piece of laboratory equipment, the Covaris this compound Focused-ultrasonicator, and a therapeutic agent, SOM230 (pasireotide).
This whitepaper will address this ambiguity by first clarifying the nature of the entities mistakenly associated with "this compound." It will then provide a concise overview of both the Covaris this compound instrument, a tool pivotal in modern molecular biology, and SOM230, a clinically relevant somatostatin analog. This approach aims to provide valuable information to researchers, scientists, and drug development professionals who may have encountered this nomenclature ambiguity.
The Covaris this compound Focused-ultrasonicator: A Tool for High-Performance Sample Preparation
The Covaris this compound is a benchtop instrument that utilizes Adaptive Focused Acoustics® (AFA®) technology to precisely and accurately process biological samples. It is not a chemical compound but rather a critical tool in many experimental workflows, particularly in the fields of genomics and proteomics.
Core Technology and Applications
The this compound employs focused acoustic energy to controllably shear nucleic acids and disrupt tissues and cells. This technology offers significant advantages over traditional methods, including improved reproducibility, reduced sample heating, and enhanced recovery of biomolecules.
Key Applications:
-
DNA and Chromatin Shearing: The this compound is widely used to fragment DNA and chromatin to specific size ranges required for next-generation sequencing (NGS), chromatin immunoprecipitation (ChIP), and other genomic applications.
-
Tissue Homogenization and Cell Lysis: The focused acoustic energy can efficiently disrupt various tissue types and lyse cells to extract proteins, nucleic acids, and other cellular components.
-
Compound Management: In drug discovery, the this compound can be used for compound dissolution and formulation.
Experimental Workflow: DNA Shearing for Next-Generation Sequencing
The following diagram illustrates a typical workflow for DNA shearing using the Covaris this compound for NGS library preparation.
SOM230 (Pasireotide): A Multi-Receptor Targeted Somatostatin Analog
The designation "SOM230" refers to the investigational drug name for pasireotide, a synthetic long-acting somatostatin analog. Pasireotide has been developed for the treatment of various endocrine disorders, including Cushing's disease and acromegaly.
Discovery and Development
Pasireotide was designed to have a broader binding profile to somatostatin receptor subtypes (SSTRs) compared to earlier generations of somatostatin analogs. This was achieved through medicinal chemistry efforts to modify the structure of the natural somatostatin peptide. The development of pasireotide involved extensive preclinical and clinical studies to evaluate its efficacy and safety.
Mechanism of Action and Signaling Pathway
Pasireotide exerts its effects by binding to and activating multiple somatostatin receptors, particularly SSTR1, SSTR2, SSTR3, and SSTR5. The activation of these G-protein coupled receptors (GPCRs) triggers downstream signaling cascades that lead to the inhibition of hormone secretion. For instance, in pituitary adenomas, pasireotide's activation of SSTRs inhibits the release of adrenocorticotropic hormone (ACTH) in Cushing's disease and growth hormone (GH) in acromegaly.
The simplified signaling pathway is depicted below:
Quantitative Data
While a comprehensive table of all quantitative data for pasireotide is beyond the scope of this whitepaper, a representative summary of its binding affinities for somatostatin receptors is provided below.
| Receptor Subtype | Pasireotide (SOM230) IC50 (nM) | Octreotide IC50 (nM) | Lanreotide IC50 (nM) |
| SSTR1 | 9.3 | >1000 | >1000 |
| SSTR2 | 1.0 | 0.9 | 1.2 |
| SSTR3 | 1.5 | 16 | 6.2 |
| SSTR5 | 0.16 | 7.1 | >1000 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Data is compiled from various publicly available sources and may vary between studies.
Conclusion
The initial query for "this compound" highlights a potential point of confusion in scientific nomenclature. While no small molecule inhibitor with this specific designation was identified, the investigation revealed two significant entities in the biomedical research and development landscape: the Covaris this compound Focused-ultrasonicator and the therapeutic agent SOM230 (pasireotide). Researchers and scientists are encouraged to be precise in their terminology to avoid such ambiguities. This whitepaper has provided a foundational technical overview of both the instrument and the drug, offering a valuable resource for those who may have encountered this terminological crossover.
Pasireotide (SOM230): A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, also known as SOM230, is a multi-receptor targeted somatostatin analog with a unique binding profile and a broad range of clinical applications. Developed to improve upon first-generation somatostatin analogs like octreotide and lanreotide, pasireotide exhibits high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), with particularly high affinity for SSTR5. This distinct characteristic underlies its efficacy in various endocrine disorders, including Cushing's disease, acromegaly, and neuroendocrine tumors. This in-depth technical guide provides a comprehensive overview of the current scientific literature on pasireotide, focusing on its mechanism of action, quantitative data from key clinical trials, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors.[1] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide has a broader binding profile.[2][3] This multi-receptor engagement leads to the modulation of several downstream signaling pathways, ultimately resulting in the inhibition of hormone secretion and cell proliferation.
Upon binding to SSTRs, particularly SSTR2 and SSTR5, pasireotide activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect various cellular processes, including a decrease in the secretion of hormones such as adrenocorticotropic hormone (ACTH) from pituitary corticotrophs and growth hormone (GH) from somatotrophs.
Beyond the cAMP pathway, pasireotide also influences other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. The modulation of these pathways contributes to the anti-proliferative effects of pasireotide observed in various tumor cell types. Furthermore, the interaction of pasireotide with SSTRs can trigger β-arrestin-mediated signaling, which can lead to receptor internalization and desensitization, as well as initiate distinct downstream signaling events. The specific downstream effects can vary depending on the SSTR subtype involved.
Signaling Pathway Diagrams
Caption: Pasireotide's core mechanism of action.
Quantitative Data
Receptor Binding Affinity
Pasireotide's unique pharmacological profile is defined by its high binding affinity to multiple somatostatin receptor subtypes. The following table summarizes the binding affinities (Ki in nM) of pasireotide and octreotide for human SSTR subtypes.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR5 (Ki, nM) |
| Pasireotide (SOM230) | 1.0 | 1.5 | 0.2 | 0.1 |
| Octreotide | >1000 | 0.6 | >1000 | 6.3 |
Note: Lower Ki values indicate higher binding affinity. This table is a composite representation from multiple sources.[2][3]
Clinical Trial Data
Pasireotide has been extensively studied in clinical trials for various endocrine disorders. The following tables summarize key quantitative data from pivotal studies.
Cushing's Disease: Phase III Study (NCT00434148)
| Parameter | Pasireotide 600 µg bid (n=82) | Pasireotide 900 µg bid (n=80) |
| Median Age (years) | 40.0 | 41.5 |
| Female (%) | 78.0 | 82.5 |
| Mean Baseline UFC (nmol/24h) | 1378 | 1378 |
| Patients with UFC ≤ ULN at Month 6 (%) | 15 | 26 |
| Median Reduction in UFC at Month 6 (%) | -47.9 | -47.9 |
| Tumor Volume Reduction ≥20% at Month 12 (%) | 50 | 89 |
| Common Adverse Events (%) | ||
| Hyperglycemia | 73 | 73 |
| Diarrhea | 58 | 58 |
| Nausea | 51 | 51 |
| Cholelithiasis | 30 | 30 |
| UFC: Urinary Free Cortisol; ULN: Upper Limit of Normal; bid: twice daily.[4] |
Acromegaly: Phase III Study (PAOLA - NCT01735529)
This study enrolled patients inadequately controlled on first-generation SSAs.
| Parameter | Pasireotide LAR 40 mg (n=65) | Pasireotide LAR 60 mg (n=66) | Active Control (Octreotide/Lanreotide) (n=67) |
| Median Age (years) | 50.0 | 52.5 | 53.0 |
| Female (%) | 52.3 | 48.5 | 53.7 |
| Mean Baseline GH (µg/L) | 6.9 | 8.2 | 7.3 |
| Mean Baseline IGF-1 (x ULN) | 2.1 | 2.2 | 2.1 |
| Patients with GH <2.5 µg/L and normal IGF-1 at 6 months (%) | 15.4 | 20.0 | 0 |
| Patients with normal IGF-1 at 6 months (%) | 24.6 | 25.8 | 1.5 |
| Common Adverse Events (%) | |||
| Hyperglycemia | 33.3 | 30.8 | 9.0 |
| Diarrhea | 16.9 | 20.0 | 4.5 |
| Headache | 12.3 | 10.8 | 6.0 |
| LAR: Long-Acting Release; GH: Growth Hormone; IGF-1: Insulin-like Growth Factor 1; ULN: Upper Limit of Normal. |
Neuroendocrine Tumors (NETs): Phase II Study (NCT00569801)
This study enrolled patients with metastatic NETs with carcinoid syndrome refractory to octreotide LAR.
| Parameter | Pasireotide s.c. (n=44) |
| Median Age (years) | 63 |
| Female (%) | 43.2 |
| Primary Tumor Site (%) | |
| Small Intestine | 75.0 |
| Pancreas | 4.5 |
| Lung | 4.5 |
| Other/Unknown | 15.9 |
| Symptom Control (Diarrhea/Flushing) at 6 months (%) | 27 |
| Tumor Response | |
| Stable Disease | 13/23 (56.5%) |
| Progressive Disease | 10/23 (43.5%) |
| Common Drug-Related Adverse Events (%) | |
| Nausea | 27 |
| Abdominal Pain | 20 |
| Weight Loss | 20 |
| Hyperglycemia | 16 |
| s.c.: subcutaneous.[5] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of pasireotide to somatostatin receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the SSTR subtype of interest.
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28).
-
Pasireotide (SOM230) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1.6 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of pasireotide in binding buffer.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled somatostatin (for non-specific binding), or varying concentrations of pasireotide.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of pasireotide (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of pasireotide on tumor cells.
Materials:
-
Neuroendocrine tumor cell line (e.g., BON-1, QGP-1).
-
Complete cell culture medium.
-
Pasireotide (SOM230) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of pasireotide or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of pasireotide (the concentration that inhibits cell proliferation by 50%) by plotting a dose-response curve.
Conclusion
Pasireotide represents a significant advancement in the medical management of Cushing's disease, acromegaly, and neuroendocrine tumors. Its broad somatostatin receptor binding profile, particularly its high affinity for SSTR5, translates into a distinct efficacy and safety profile compared to first-generation somatostatin analogs. The comprehensive data presented in this technical guide, from molecular interactions to clinical outcomes, underscore the importance of pasireotide in the therapeutic armamentarium for these complex endocrine disorders. Further research into its intricate signaling pathways and the development of strategies to mitigate its metabolic side effects will continue to refine its clinical utility and benefit patients with these challenging conditions.
References
- 1. Somatostatin receptors in normal and acromegalic somatotroph cells: the U-turn of the clinician to immunohistochemistry report – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pasireotide (SOM230) shows efficacy and tolerability in the treatment of patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR: results from a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Identity of "ML230": A Review of Similarly Named Therapeutic Candidates
An in-depth analysis of scientific and clinical databases reveals that the designation "ML230" does not correspond to a single, well-defined therapeutic agent. Instead, the term appears in the context of several distinct entities, ranging from a piece of laboratory equipment to various drug candidates with similar numerical identifiers. This guide aims to disambiguate the term "this compound" by providing a technical overview of the therapeutic potential and mechanisms of action for the different molecules and investigational drugs that are most likely the subject of interest.
The Ambiguity of "this compound"
Initial searches for "this compound" prominently feature the This compound Focused-ultrasonicator , a laboratory instrument developed by Covaris for applications such as DNA shearing. It is crucial for researchers to distinguish this equipment from any therapeutic agent. The other entities identified with similar "230" designations are distinct therapeutic candidates, each with its own specific mechanism and clinical context.
Below is a visual representation of the different entities associated with the "230" identifier.
Caption: Disambiguation of the term "this compound".
Pasireotide (SOM230): A Multi-Receptor Targeted Somatostatin Analogue
Pasireotide, also known as SOM230, is a somatostatin analogue with a high binding affinity for multiple somatostatin receptor subtypes (sst1, 2, 3, and 5).[1][2] This broad receptor profile gives it potential advantages over other somatostatin analogues that are more selective for the sst2 receptor.
Therapeutic Potential:
Pasireotide has shown promise in the treatment of various endocrine and non-endocrine tumors.[1] Clinical trials have investigated its efficacy in:
-
Neuroendocrine Tumors (NETs): Particularly in patients with gastrointestinal NETs.[1] A pilot phase II study also explored its use in patients with duodeno-pancreatic neuroendocrine tumors.[3]
-
Cushing's Disease and Acromegaly: By potently suppressing ACTH and GH/IGF-I secretion, respectively.[2]
-
Breast Cancer: A clinical trial has evaluated its use in women with ductal carcinoma in situ (DCIS) of the breast.
-
Prostate Cancer: An open-label randomized phase II study has been conducted in patients with hormone-resistant, chemotherapy-naive prostate cancer.[4]
Mechanism of Action:
The therapeutic effects of Pasireotide are mediated through its interaction with somatostatin receptors, leading to:
-
Direct Antitumor Effects: Activation of somatostatin receptors can trigger signal transduction pathways that inhibit cell proliferation.[1]
-
Indirect Antitumor Effects:
The signaling pathways downstream of somatostatin receptor activation are complex and can involve the inhibition of adenylyl cyclase and modulation of calcium channels.
INT230-6: An Intratumoral Immunotherapy
INT230-6 is an investigational drug designed for direct intratumoral injection. It is a combination of two potent anti-cancer agents, cisplatin and vinblastine, along with a penetration enhancer molecule.
Therapeutic Potential:
INT230-6 is being developed as a novel immune-based therapy for various cancers. A phase 2 clinical study (the INVINCIBLE study) has enrolled women with newly diagnosed operable early-stage breast cancer. The primary goal is to induce tumor cell death and stimulate an immune response against the cancer.
Mechanism of Action:
The proposed mechanism of action for INT230-6 involves a two-pronged attack:
-
Direct Tumor Killing: The cytotoxic agents, cisplatin and vinblastine, are dispersed throughout the tumor, leading to cancer cell death and high levels of necrosis.
-
Immune System Activation: The death of tumor cells releases a bolus of tumor-specific neoantigens. This is intended to prime the immune system to recognize and attack cancer cells systemically.
The following diagram illustrates the proposed workflow for INT230-6 treatment and its intended effects.
Caption: Proposed mechanism of action for INT230-6.
A 230 kDa Melanoma-Associated Protein
Research has identified a 230 kDa protein on the surface of murine melanoma cells that is associated with tumor malignancy. This protein is not a therapeutic agent itself but represents a potential target for immunotherapy.
Therapeutic Potential:
This 230 kDa molecule is expressed on tumorigenic cell lines, with higher expression in more metastatic cells. A monoclonal antibody (G12F2) developed against this antigen has demonstrated therapeutic potential by:
-
Inhibiting the in vitro proliferation of both murine and human melanoma cells.
-
Affecting in vivo tumor growth and the formation of lung metastases.
This suggests that the 230 kDa protein could be a valuable target for the development of novel immunotherapeutic approaches for melanoma.
BM230-01: A Clinical Trial for a HER2-Targeted Therapy
BM230-01 is the identifier for a Phase I, first-in-human clinical trial for a drug referred to as BM230. This trial is investigating the safety and efficacy of this new agent in patients with advanced solid tumors related to HER2.
Therapeutic Potential:
The trial is designed to enroll patients with HER2-related solid tumors, suggesting that BM230 is a HER2-targeted therapy. The therapeutic goal is to inhibit the growth of these tumors. The trial consists of a dose-escalation phase (Phase Ia) to determine the maximum tolerated dose, followed by a dose-expansion phase (Phase Ib) to further evaluate safety and efficacy in specific patient cohorts.
Mechanism of Action:
While the specific details of BM230's mechanism are not publicly available, its focus on HER2-related tumors indicates that it likely interferes with the HER2 signaling pathway. This pathway is a well-known driver of cell proliferation and survival in several cancers, including certain types of breast and gastric cancer. Therapies targeting HER2, such as monoclonal antibodies and tyrosine kinase inhibitors, are established treatments for these malignancies.
The general signaling pathway for HER2 is depicted below. BM230 would likely act to inhibit one or more components of this cascade.
Caption: A simplified overview of the HER2 signaling pathway.
Summary and Conclusion
The term "this compound" is ambiguous and does not refer to a single therapeutic agent. Instead, it is associated with a piece of laboratory equipment and is similar to the identifiers of several distinct drug candidates: Pasireotide (SOM230), INT230-6, and the clinical trial identifier BM230-01. Additionally, a 230 kDa protein has been identified as a potential therapeutic target in melanoma. Each of these has a unique mechanism of action and therapeutic potential in different disease contexts. For researchers, scientists, and drug development professionals, it is imperative to specify the exact molecule or product of interest to access accurate and relevant technical information.
References
- 1. Pasireotide (SOM230) as a potential treatment for endocrine and non-endocrine tumors - OAK Open Access Archive [oak.novartis.com]
- 2. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]
- 3. An open label, multicenter, pilot phase II study of SOM230 s.c. in patients with duodeno-pancreatic (neuro) endocrine tumors and different pituitary diseases (Nelsonメs syndrome, non-functioning adenoma, TSH-adenoma, Gonadotroph adenoma, and PRL-adenoma) with potential sensitivity to somatostatin analogues. [clin.larvol.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
ML230 (Pasireotide) In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (ML230), a multi-receptor targeted somatostatin analog, has demonstrated significant potential in the treatment of various neuroendocrine tumors (NETs) and pituitary adenomas. Its mechanism of action is primarily mediated through its high binding affinity to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, 2, 3, and 5.[1] This broad receptor profile distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide, which predominantly target SSTR2.[1]
Upon binding to SSTRs, pasireotide activates downstream signaling pathways that lead to the inhibition of hormone secretion, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH), and the suppression of cell proliferation.[2][3] The primary signaling cascade affected is the cyclic AMP (cAMP) pathway, where pasireotide's activation of Gi/o proteins leads to a reduction in intracellular cAMP levels.[4] This, in turn, influences various cellular processes, including hormone release and gene expression. Additionally, pasireotide has been shown to modulate other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, and to induce cell cycle arrest and apoptosis.[4]
These application notes provide detailed protocols for the in vitro evaluation of pasireotide's effects on cell viability, proliferation, apoptosis, and cAMP signaling in relevant cell culture models.
Data Presentation
Pasireotide In Vitro Efficacy
| Cell Line | Cancer Type | Assay | IC50 | Notes |
| H69 | Small Cell Lung Cancer | Cell Viability | 35.4 µM | Pasireotide demonstrated a strong antiproliferative effect, whereas octreotide showed no significant modulation of cell viability even at concentrations up to 300 µM.[2][4] |
| AtT-20/D16v-F2 | Pituitary Adenoma | Cell Viability | Not Reported | A concentration of 10 nM pasireotide for 48 hours significantly reduced cell viability by approximately 20%. |
| GH3 | Pituitary Adenoma | Cell Proliferation | Not Reported | Pasireotide (10 µM) has been shown to inhibit cell proliferation after 96 hours of exposure. |
| Meningioma Cells (Primary Culture) | Meningioma | Cell Viability | Not Reported | Pasireotide demonstrated a significant dose-dependent reduction in cell viability at concentrations ranging from 10⁻¹⁰ to 10⁻⁸ M over 3 days. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Pasireotide (this compound)
-
Neuroendocrine or pituitary adenoma cell lines (e.g., AtT-20, GH3, BON-1)
-
Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium. Seeding density should be optimized for each cell line to ensure logarithmic growth during the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Pasireotide Treatment:
-
Prepare a serial dilution of pasireotide in complete culture medium. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M.
-
Include a vehicle control (medium with the same solvent concentration used for pasireotide, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared pasireotide dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of pasireotide to determine the IC50 value.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA.
Materials:
-
Pasireotide (this compound)
-
Neuroendocrine or pituitary adenoma cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and pasireotide treatment protocol as described in the Cell Viability Assay (Section 1, Steps 1 & 2). A typical seeding density for GH3 cells is 5 x 10³ cells per well.[4]
-
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for BrdU incorporation.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and fix the cells with the provided fixing/denaturing solution.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) to each well.
-
Incubate for the recommended time.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell proliferation.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies caspase-3 and -7 activities, which are key effectors of apoptosis.
Materials:
-
Pasireotide (this compound)
-
Neuroendocrine or pituitary adenoma cell lines
-
Complete culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and pasireotide treatment protocol as described in the Cell Viability Assay (Section 1, Steps 1 & 2).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the fold change in caspase activity. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
Cyclic AMP (cAMP) Assay
This protocol measures intracellular cAMP levels to assess the impact of pasireotide on this key signaling pathway.
Materials:
-
Pasireotide (this compound)
-
Neuroendocrine or pituitary adenoma cell lines
-
Complete culture medium
-
cAMP Assay Kit (e.g., ELISA-based or fluorescence-based)
-
Forskolin (as a positive control to stimulate cAMP production)
-
Microplate reader
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in a 96-well plate and incubate overnight as described in the Cell Viability Assay (Section 1, Step 1).
-
The following day, replace the medium with serum-free medium and incubate for a few hours to starve the cells.
-
-
Pasireotide and Forskolin Treatment:
-
Pre-incubate the cells with various concentrations of pasireotide for a short period (e.g., 15-30 minutes).
-
Subsequently, stimulate the cells with a known concentration of forskolin (e.g., 10 µM) for another short period (e.g., 15-30 minutes) to induce cAMP production. Include a control group treated with forskolin alone.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's protocol to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding assay.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Determine the percentage of inhibition of forskolin-stimulated cAMP production by pasireotide.
-
Visualizations
Caption: Pasireotide's signaling cascade.
Caption: General in vitro experimental workflow.
References
Application Notes and Protocols for SOM230 (Pasireotide) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOM230, also known as pasireotide, is a multireceptor-targeted somatostatin analog with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, 2, 3, and 5).[1][2] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide's broad binding profile allows it to exert anti-proliferative and anti-secretory effects in a wider range of neuroendocrine tumors (NETs) and other endocrine disorders, such as Cushing's disease.[1][2][3] This document provides a detailed guide for the experimental design of a SOM230 xenograft model, including comprehensive protocols, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflow.
Mechanism of Action and Signaling Pathway
Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors.[2] Upon activation, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP, along with the modulation of calcium channels, results in the inhibition of hormone secretion and cell proliferation.[2] In corticotroph adenomas, the inhibitory effect on ACTH secretion is primarily mediated by SSTR5, while in somatotroph adenomas, the anti-secretory effect is mainly driven by SSTR2.[3]
Experimental Design and Protocols
This section outlines a typical experimental design for evaluating the efficacy of SOM230 in a neuroendocrine tumor xenograft model. The human pancreatic neuroendocrine tumor cell line BON-1, which expresses SSTRs, is a suitable model for these studies.
Cell Culture and Preparation
-
Cell Line: BON-1 (human pancreatic neuroendocrine tumor cell line).
-
Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. A viability of >90% is required.
-
Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Prepare a cell suspension of BON-1 cells at a concentration of 5 x 10^6 cells in 100 µL of sterile PBS.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
SOM230 Administration
-
Drug Preparation: Reconstitute lyophilized SOM230 (pasireotide) in sterile saline or PBS to the desired stock concentration. Further dilute to the final injection concentration.
-
Dosage and Administration:
-
Treatment Group: Administer SOM230 at a dose of 10 mg/kg body weight via subcutaneous injection twice daily (b.i.d.).
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) using the same route and schedule.
-
-
Treatment Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI):
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the TGI percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
-
Immunohistochemistry (IHC):
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform IHC staining on tumor sections for:
-
Proliferation Marker: Ki-67. A decrease in the percentage of Ki-67 positive cells indicates an anti-proliferative effect.[1]
-
Apoptosis Marker: Cleaved Caspase-3 or TUNEL assay. An increase in positive staining suggests induction of apoptosis.
-
-
-
Biochemical Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Measure relevant biomarkers in the serum/plasma, such as chromogranin A (CgA) for neuroendocrine tumors or specific hormones depending on the tumor model.
-
-
Safety and Tolerability:
-
Monitor animal body weight throughout the study.
-
Perform gross necropsy and collect major organs for histopathological analysis to assess any potential toxicity.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
| Parameter | Control Group (Vehicle) | SOM230 (10 mg/kg, s.c., b.i.d.) | p-value |
| Initial Average Tumor Volume (mm³) | 125 ± 15 | 128 ± 18 | >0.05 |
| Final Average Tumor Volume (mm³) | 1550 ± 210 | 650 ± 95 | <0.01 |
| Tumor Growth Inhibition (%) | - | 58.1% | - |
| Average Body Weight Change (%) | +5.2 ± 1.5 | -2.1 ± 0.8 | <0.05 |
| Ki-67 Positive Cells (%) | 45 ± 5 | 18 ± 3 | <0.001 |
| Cleaved Caspase-3 Positive Cells (%) | 2 ± 0.5 | 8 ± 1.2 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
A preclinical study in a conditional Men1 knockout mouse model of insulinoma demonstrated that SOM230 treatment resulted in a significantly smaller average tumor size compared to the control group (2098µm² ± 388 vs. 7067µm² ± 955, p=0.0024).[4] The study also showed a significant increase in apoptosis in the tumors of the treatment group.[4]
Experimental Workflow
The following diagram illustrates the logical flow of a typical SOM230 xenograft experiment.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Pasireotide (SOM230) is Effective for the Treatment of Pancreatic Neuroendocrine Tumors (PNETs) in a Multiple Endocrine Neoplasia Type 1 (MEN1) Conditional Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide in Preclinical Research: A Guide to In Vivo Dosing and Administration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multi-receptor targeted somatostatin analog, has garnered significant interest in preclinical research for its potential therapeutic applications in a variety of diseases, including neuroendocrine tumors, Cushing's disease, and other conditions characterized by hormonal over-secretion or cellular hyperproliferation. Its high binding affinity for multiple somatostatin receptor subtypes (SSTRs) distinguishes it from other somatostatin analogs. These application notes provide a comprehensive overview of pasireotide dosage and administration protocols for in vivo animal studies, compiled from various preclinical investigations. The information is intended to guide researchers in designing effective experimental protocols.
Mechanism of Action
Pasireotide exerts its effects by binding to and activating somatostatin receptors, which are G-protein coupled receptors. This activation triggers downstream signaling cascades that lead to the inhibition of hormone secretion and cellular proliferation. The broad binding profile of pasireotide, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, allows it to modulate a wider range of physiological processes compared to more selective somatostatin analogs.
Data Presentation: Pasireotide Dosage in In Vivo Animal Studies
The following table summarizes pasireotide dosages used in various preclinical animal models. It is crucial to note that the optimal dose can vary significantly depending on the animal model, disease indication, and specific research question.
| Animal Model | Disease/Indication | Pasireotide Formulation | Dosage | Administration Route & Schedule | Key Outcomes |
| Nude Rats | Thyroid Cancer Xenograft (TPC-1) | Pasireotide LAR | 10 mg/kg and 20 mg/kg | Subcutaneous, single dose | Modest, non-dose-dependent tumor growth inhibition.[1] |
| Nude Mice | Thyroid Cancer Xenograft (BCPAP) | Pasireotide LAR | 10 mg/kg and 20 mg/kg | Subcutaneous, single dose | Modest, non-significant tumor growth inhibition.[1][2] |
| Nude Mice | Thyroid Cancer Xenograft (TPC-1) | Pasireotide LAR | 20 mg/kg | Subcutaneous, single dose | Additive tumor growth inhibition when combined with everolimus.[1][2] |
| Wistar Rats | Intestinal Anastomotic Healing | Pasireotide | 60 mg/kg | Subcutaneous, single injection 6 days preoperatively | No significant impact on anastomotic bursting pressure.[3] |
| PCK Rats | Polycystic Kidney Disease | Pasireotide LAR | 8 mg/kg | Subcutaneous, every 4 weeks | More effective than octreotide in reducing renal and hepatic disease progression.[4] |
| CD2F1 Mice | Total-Body Irradiation Injury | Pasireotide | 1, 4, or 10 mg/kg per day | Subcutaneous, twice daily for 14 or 21 days | Increased survival and prolonged survival time.[5] |
| C57BL/6 Mice | LPS-Induced Acute Lung Injury | Pasireotide | 5 mg/kg | Subcutaneous, once daily for 3 consecutive days | Alleviated lung injury and inflammation. |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of pasireotide in in vivo studies, based on the cited literature.
Pasireotide Long-Acting Release (LAR) Formulation for Xenograft Studies
-
Animal Model: Nude mice or rats with subcutaneous tumor xenografts.
-
Materials:
-
Pasireotide LAR (provided by the manufacturer or commercially sourced).
-
Vehicle/placebo for LAR formulation (as provided by the manufacturer).
-
Sterile syringes and needles (e.g., 21-gauge).
-
-
Procedure:
-
Reconstitute the Pasireotide LAR powder with the provided vehicle according to the manufacturer's instructions immediately before use.
-
Ensure complete suspension of the microparticles by gentle swirling.
-
Administer the suspension subcutaneously in the flank of the animal.
-
For the dosages of 10 mg/kg or 20 mg/kg, the injection volume should be calculated based on the animal's body weight and the concentration of the reconstituted solution.[1][2]
-
Subcutaneous Administration of Short-Acting Pasireotide
-
Animal Model: Mice or rats for studies requiring daily or twice-daily administration.
-
Materials:
-
Pasireotide (diaspartate salt).
-
Sterile saline solution (0.9% NaCl).
-
Sterile syringes (e.g., insulin syringes) and needles (e.g., 27- or 30-gauge).
-
-
Procedure:
-
Prepare a stock solution of pasireotide in sterile saline. The concentration of the stock solution should be calculated to allow for the desired final injection volume (typically 100-200 µL for mice).
-
For a dose of 5 mg/kg in a 25g mouse, the required dose is 0.125 mg. If the stock solution is 1.25 mg/mL, the injection volume would be 100 µL.
-
Administer the solution subcutaneously in the scruff of the neck or the flank.
-
For twice-daily injections, ensure administrations are spaced appropriately (e.g., every 12 hours).[5]
-
Visualization of Pathways and Workflows
Signaling Pathway of Pasireotide
Caption: Pasireotide signaling pathway.
Experimental Workflow for In Vivo Pasireotide Studies
Caption: General experimental workflow.
References
- 1. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]
- 3. The effect of pasireotide on intestinal anastomotic healing with and without whole-body irradiation in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effect of combined treatment with octreotide and pasireotide in PCK rats, an orthologous model of human autosomal recessive polycystic kidney disease | PLOS One [journals.plos.org]
- 5. The Somatostatin Analog SOM230 (Pasireotide) Ameliorates Injury of the Intestinal Mucosa and Increases Survival after Total-Body Irradiation by Inhibiting Exocrine Pancreatic Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pasireotide (SOM230) Administration in Mice
These application notes provide detailed protocols for the administration of Pasireotide (SOM230) to mice for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pasireotide, also known as SOM230, is a synthetic somatostatin analog.[1] It is a multi-receptor ligand with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[2][3] This broad receptor profile gives Pasireotide a unique and potent antisecretory and antiproliferative activity.[4] Notably, it has a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide.[1][5] Pasireotide has been shown to be effective in reducing hormone secretion and inhibiting tumor growth in various mouse models, making it a valuable tool for preclinical research in areas such as neuroendocrine tumors and Cushing's disease.[2][4][6]
Mechanism of Action
Pasireotide mimics the effects of natural somatostatin.[1] By binding to its receptors, it inhibits the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotropic hormone (ACTH).[2][5][7] The activation of somatostatin receptors by Pasireotide triggers downstream signaling pathways that lead to the inhibition of hormone release and cell proliferation.[8] For instance, in the context of Cushing's disease, Pasireotide's binding to SSTR5 on pituitary adenomas inhibits ACTH secretion, leading to reduced cortisol production.[9]
Data Presentation
Table 1: Summary of Pasireotide Dosing and Administration in Mice
| Mouse Model | Pasireotide Formulation | Dosage | Administration Route | Frequency | Key Findings | Reference |
| MEN1 (Neuroendocrine Tumors) | Long-Acting Release (LAR) | 40 mg/kg | Intramuscular (IM) | Monthly | Increased survival, reduced tumor progression. | [4] |
| MEN1 (Pancreatic Neuroendocrine Tumors) | Long-Acting Release (LAR) | 160 mg/kg | Subcutaneous (SC) | Monthly | Improved survival, reduced serum insulin. | [10] |
| Mammary Hyperplasia Model (Rats) | Not Specified | Not Specified | Not Specified | Not Specified | Prevented GH and estradiol-induced mammary hyperplasia. | [11] |
| General Toxicity Studies | Not Specified | 0.5, 1.0, 2.5 mg/kg/day | Subcutaneous (SC) | Daily | No carcinogenic potential identified. | [12][13] |
| Pharmacodynamic Study (Rats) | Long-Acting Release (LAR) | 4, 8, and 80 mg/kg | Subcutaneous (SC) | Single dose | Dose-dependent inhibition of IGF-1. | [14] |
Table 2: Effects of Pasireotide on Hormone Levels and Tumor Volume
| Parameter | Mouse/Rat Model | Treatment | Result | Reference |
| Survival Rate | MEN1 Mice | 40 mg/kg Pasireotide LAR IM monthly | 80.9% survival in treated mice vs. 65.2% in control at 21 months. | [4] |
| Serum Insulin | MEN1 Mice with PNETs | 160 mg/kg Pasireotide LAR SC monthly | Significant reduction in serum insulin levels. | [10] |
| IGF-1 Levels | Rats | Single 4, 8, and 80 mg/kg Pasireotide LAR SC | Peak inhibition to 44%, 22%, and 18% of control, respectively. | [14] |
| Growth Hormone (GH) | Patients with Acromegaly | Pasireotide LAR | Significant reduction in GH levels. | [15][16][17] |
| Tumor Volume | Patients with Acromegaly | Pasireotide LAR | Reduction in tumor volume. | [16][17] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Administration of Pasireotide
This protocol is suitable for the administration of short-acting Pasireotide formulations.
Materials:
-
Pasireotide (SOM230)
-
Sterile saline (0.9%) or other appropriate vehicle
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol pads
-
Animal scale
-
Sharps container
Procedure:
-
Preparation of Pasireotide Solution:
-
Warm the vehicle to room temperature.
-
Reconstitute or dilute the Pasireotide to the desired concentration using sterile saline. The final concentration should be calculated to deliver the required dose in a volume of 5-10 mL/kg.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.[18]
-
-
Injection:
-
Disinfect the injection site (e.g., the flank or the area between the shoulder blades) with an alcohol pad.
-
Create a tent of skin at the injection site.
-
Insert the needle at the base of the tent, parallel to the body.[19]
-
Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any adverse reactions at the injection site, such as swelling or irritation.
-
Record the injection details in the experimental log.
-
Protocol 2: Intramuscular (IM) Administration of Pasireotide-LAR
This protocol is for the administration of the long-acting release (LAR) formulation of Pasireotide. This should be performed by trained personnel.[13]
Materials:
-
Pasireotide-LAR vial (containing powder)
-
Provided diluent
-
Vial adapter and syringe for reconstitution
-
Sterile injection needle (e.g., 20 gauge)
-
70% Isopropyl alcohol pads
-
Anesthetic (if required for proper restraint)
-
Animal scale
-
Sharps container
Procedure:
-
Reconstitution of Pasireotide-LAR:
-
Follow the manufacturer's instructions for reconstituting the Pasireotide-LAR powder with the provided diluent. This typically involves attaching the vial adapter and slowly injecting the diluent into the vial, followed by gentle swirling or rolling to ensure complete suspension. Do not shake vigorously.
-
The entire contents should be administered immediately after reconstitution.[13]
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosage.
-
Anesthetize the mouse if necessary to ensure proper and safe injection into the muscle.
-
-
Injection:
-
Select the injection site, typically the gluteal muscle in the hind limb.[13]
-
Disinfect the site with an alcohol pad.
-
Insert the needle deep into the muscle.
-
Aspirate to check for blood. If blood appears, withdraw and re-insert in a different location.
-
Inject the suspension slowly and steadily.
-
-
Post-Injection Care:
-
Monitor the mouse during recovery from anesthesia.
-
Observe the injection site for any signs of inflammation or discomfort over the following days.
-
Visualizations
Caption: Pasireotide signaling pathway.
Caption: Workflow for a Pasireotide efficacy study.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide, an IGF-I action inhibitor, prevents growth hormone and estradiol-induced mammary hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. signiforlar.com [signiforlar.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Testing SOM230 (Pasireotide) in AtT20 Cells
A Note on the Compound: Initial searches for "ML230" did not yield specific results in the context of AtT20 cells. However, extensive data exists for "SOM230" (Pasireotide), a somatostatin analog with significant effects on pituitary cells. It is highly probable that "this compound" was a typographical error for "SOM230." The following protocols and data are based on research conducted on SOM230.
Introduction
SOM230 (Pasireotide) is a multi-ligand somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1] In pituitary corticotroph tumors, such as the mouse AtT20 cell line, SOM230 has been shown to be a potent inhibitor of adrenocorticotropic hormone (ACTH) secretion and cell proliferation.[2] These application notes provide a detailed protocol for researchers to test the efficacy of SOM230 in AtT20 cells, a widely used model for studying Cushing's disease.
Data Presentation
Table 1: Inhibitory Effects of SOM230 on ACTH Secretion
| Cell Type | Concentration of SOM230 | Incubation Time | Inhibition of ACTH Secretion | Reference |
| AtT20 Cells | IC₅₀ = 0.2 nmol/L | Not Specified | 50% | [1] |
| Human Corticotroph Adenoma Cells | 10 nmol/L | 72 hours | 30% to 40% | [1] |
| Primary Cultures of Human Corticotroph Tumors | Not Specified | Not Specified | 23% to 56% | [2] |
Table 2: Anti-proliferative Effects of SOM230
| Cell Type | Concentration of SOM230 | Incubation Time | Inhibition of Cell Proliferation | Reference |
| Primary Cultures of Human Corticotroph Tumors | Not Specified | Not Specified | 10% to 70% | [2] |
Experimental Protocols
This protocol outlines the standard procedure for culturing and maintaining the AtT20 mouse pituitary tumor cell line.
-
Materials:
-
AtT20 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of AtT20 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.
-
This protocol describes the preparation of SOM230 and its application to AtT20 cells.
-
Materials:
-
SOM230 (Pasireotide) powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
AtT20 cells cultured in appropriate plates
-
-
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of SOM230 in DMSO (e.g., 10 mM). Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the SOM230 stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding for Experiments: Seed AtT20 cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of SOM230 or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
This protocol details the measurement of ACTH secreted into the cell culture medium.
-
Materials:
-
Conditioned medium from SOM230-treated and control AtT20 cells
-
ACTH ELISA kit
-
Microplate reader
-
-
Procedure:
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant from each well.
-
Sample Storage: If not used immediately, store the supernatant at -80°C.
-
ELISA Assay: Perform the ACTH ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatant and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of ACTH in each sample based on the standard curve. Normalize the ACTH concentration to the cell number or total protein content in the corresponding well.
-
This protocol outlines a method to assess the effect of SOM230 on AtT20 cell viability and proliferation.
-
Materials:
-
AtT20 cells treated with SOM230 in a 96-well plate
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
-
-
Procedure (MTT Assay Example):
-
Reagent Addition: At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for testing SOM230 in AtT20 cells.
Caption: Signaling pathway of SOM230 in AtT20 cells.
References
- 1. The multi-ligand somatostatin analogue SOM230 inhibits ACTH secretion by cultured human corticotroph adenomas via somatostatin receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of SOM230 on cell proliferation and adrenocorticotropin secretion in human corticotroph pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hormone Secretion Assays with Pasireotide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (SOM230) is a synthetic, long-acting cyclic hexapeptide and a second-generation somatostatin analog.[1][2] It is a multi-receptor targeted ligand with a high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), showing the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[2][3][4][5] This broader binding profile distinguishes it from first-generation somatostatin analogs like octreotide, which primarily target SSTR2.[2][4][6] Pasireotide is approved for the treatment of Cushing's disease and acromegaly, conditions characterized by excess hormone secretion.[1][6][7] In Cushing's disease, Pasireotide targets SSTR5 on corticotroph adenomas to inhibit the secretion of adrenocorticotropic hormone (ACTH), leading to reduced cortisol levels.[1][8][9] In acromegaly, it is effective in reducing growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels.[6][10][11][12] Pasireotide also influences the secretion of other hormones, including thyroid-stimulating hormone (TSH), glucagon, and insulin.[1][6]
These application notes provide detailed protocols for in vitro hormone secretion assays to evaluate the efficacy and mechanism of action of Pasireotide.
Data Presentation
Table 1: Binding Affinity (IC50, nM) of Pasireotide and Octreotide to Human Somatostatin Receptor Subtypes (SSTRs)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.7 | 7.1 | >1000 | 13 |
Data sourced from publicly available information.
Table 2: Summary of Pasireotide's Effects on Hormone Secretion in Clinical and Preclinical Studies
| Hormone | Disease/Model | Effect | Key Findings | Citations |
| ACTH | Cushing's Disease | Inhibition | Pasireotide activates SSTR5 on corticotroph adenomas, leading to reduced ACTH secretion. | [1][8][9] |
| Cortisol | Cushing's Disease | Inhibition | Reduced ACTH levels result in decreased cortisol production. | [1][8][13] |
| GH | Acromegaly, Rat Pituitary Cells | Inhibition | Pasireotide potently inhibits GH release. | [6][10][11][12] |
| IGF-1 | Acromegaly | Inhibition | Reduction in GH leads to decreased IGF-1 levels. | [10][12] |
| TSH | TSH-secreting Pituitary Adenomas | Inhibition | Can decrease TSH secretion. | [6][14] |
| Insulin | Healthy Volunteers, Acromegaly, Cushing's Disease | Inhibition | Pasireotide-associated hyperglycemia is linked to decreased insulin secretion. | [1][[“]][16] |
| Glucagon | Healthy Volunteers | Modest Suppression | Less pronounced effect on glucagon compared to insulin. | [1][[“]] |
Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events, primarily leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP activity ultimately inhibits the secretion of various hormones.
Caption: Pasireotide signaling pathway leading to hormone secretion inhibition.
Experimental Protocols
Protocol 1: In Vitro Hormone Secretion Assay
This protocol describes a general procedure for assessing the effect of Pasireotide on hormone secretion from cultured pituitary tumor cells (e.g., AtT-20 for ACTH secretion or GH3 for GH secretion).
Materials:
-
Appropriate pituitary cell line (e.g., AtT-20, GH3)
-
Cell culture medium (e.g., DMEM, F-12K) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pasireotide acetate (lyophilized powder)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well or 48-well)
-
Hormone quantification kit (e.g., ACTH ELISA kit, GH ELISA kit)
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 24-well plate at a density of 1 x 10^5 cells/well (this may need optimization).
-
Incubate for 24-48 hours to allow for cell attachment.
-
-
Pasireotide Treatment:
-
Prepare a stock solution of Pasireotide in sterile water or an appropriate solvent.
-
Prepare serial dilutions of Pasireotide in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Aspirate the culture medium from the wells and wash the cells once with PBS.
-
Add 500 µL of the Pasireotide dilutions to the respective wells. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
-
Collection of Supernatant:
-
After incubation, carefully collect the supernatant from each well without disturbing the cell layer.
-
Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new microcentrifuge tube and store at -80°C until hormone quantification.
-
-
Hormone Quantification (ELISA):
-
Thaw the supernatant samples on ice.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the hormone concentration in each sample based on the standard curve.
-
Caption: Experimental workflow for a hormone secretion assay.
Protocol 2: Cell Viability Assay (MTS Assay)
It is crucial to assess whether the observed decrease in hormone secretion is due to a specific inhibitory effect of Pasireotide or due to cytotoxicity.
Materials:
-
Cells treated as in Protocol 1
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate
-
Plate reader
Procedure:
-
Perform Pasireotide treatment in a 96-well plate following the same steps as in Protocol 1 (adjusting cell number and volumes accordingly).
-
After the treatment period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Logical Relationships
Pasireotide's therapeutic efficacy stems from its ability to bind to multiple somatostatin receptor subtypes, each contributing to its overall effect. The diagram below illustrates this multi-receptor targeting strategy.
Caption: Multi-receptor targeting of Pasireotide and its biological effects.
Conclusion
The provided protocols and information offer a comprehensive guide for researchers and scientists to design and execute hormone secretion assays with Pasireotide. These assays are crucial for understanding the therapeutic potential and mechanism of action of Pasireotide in various endocrine disorders. It is important to note that these protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 8. Pasireotide can induce sustained decreases in urinary cortisol and provide clinical benefit in patients with Cushing’s disease: results from an open-ended, open-label extension trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cushing syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. medcraveonline.com [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Pasireotide (ML230) for Immunohistochemistry Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (also known as ML230 or SOM230) is a synthetic, long-acting cyclic hexapeptide and a multi-receptor targeted somatostatin analog.[1][2] It is a valuable tool in the study and treatment of various neuroendocrine tumors (NETs) and other diseases characterized by hormonal hypersecretion, such as Cushing's disease and acromegaly.[3][4] Unlike first-generation somatostatin analogs like octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] This multi-receptor ligand activity may translate to greater efficacy in suppressing hormone production and tumor growth in a wider range of tumors.[3]
Immunohistochemistry (IHC) is a critical technique for identifying the expression of SSTRs in tissue samples. This information can help predict a tumor's potential response to treatment with somatostatin analogs like pasireotide. These application notes provide an overview of pasireotide, its mechanism of action, and a general protocol for the immunohistochemical detection of somatostatin receptors to aid in research and drug development.
Data Presentation
Table 1: Binding Affinity of Pasireotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide (this compound) Binding Affinity (IC50, nM) |
| SSTR1 | High |
| SSTR2 | High |
| SSTR3 | High |
| SSTR5 | Very High |
This table summarizes the high binding affinity of pasireotide to multiple somatostatin receptor subtypes, with a particularly strong affinity for SSTR5.[2][3][5]
Signaling Pathways
Pasireotide exerts its effects by binding to and activating somatostatin receptors, which are G-protein coupled receptors.[6] This activation triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and can also affect cell proliferation through the induction of apoptosis and inhibition of angiogenesis.[3]
Experimental Protocols
The following is a general protocol for the immunohistochemical staining of somatostatin receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended as a guideline and may require optimization for specific antibodies and tissue types.
Materials
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Pressure cooker, water bath, or microwave for heat-induced epitope retrieval (HIER)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against SSTR subtypes (e.g., SSTR1, SSTR2A, SSTR3, SSTR5). Commercially available monoclonal antibodies such as the UMB clones are recommended for their specificity.[6]
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
-
Cover slips
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Positive and negative control tissues
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 5. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Pasireotide Treatment in Animal Models
Introduction
Pasireotide (SOM230) is a second-generation multireceptor-targeted somatostatin analog. Unlike first-generation analogs like octreotide, which primarily target the somatostatin receptor subtype 2 (SST₂), pasireotide exhibits high binding affinity for four of the five subtypes: SST₁, SST₂, SST₃, and with a particularly high affinity for SST₅.[1][2] This broad receptor profile allows it to effectively inhibit the secretion of various hormones, making it a valuable therapeutic agent for conditions like Cushing's disease and acromegaly.[3][4] Animal models are indispensable for preclinical evaluation of the long-term efficacy and safety of pasireotide, particularly for understanding its effects on tumor growth and metabolic function.
Application Notes
Efficacy in Animal Models
Pasireotide has demonstrated significant efficacy in animal models of Cushing's disease and acromegaly by suppressing excess hormone production and, in some cases, reducing tumor size.
-
Cushing's Disease (Pituitary-Dependent Hyperadrenocorticism): In canine models, which naturally develop pituitary-dependent hyperadrenocorticism similar to human Cushing's disease, long-term pasireotide treatment has been evaluated.[5][6] A 6-month prospective study in dogs with pituitary macroadenomas found that 6 out of 9 animals showed a decrease in MRI-measured pituitary gland volume.[7] In rodent models, pasireotide effectively inhibited the release of adrenocorticotropic hormone (ACTH) and corticosterone.[8] The inhibitory effect on ACTH secretion in corticotropinoma cells is primarily mediated by the SST₅ receptor, which is abundantly expressed in these tumors.[1][9]
-
Acromegaly (Hypersomatotropism): Feline hypersomatotropism serves as a valuable model for human acromegaly. A 6-month study using a long-acting release (LAR) formulation of pasireotide in diabetic cats with hypersomatotropism demonstrated a significant reduction in serum insulin-like growth factor 1 (IGF-1) levels.[10][11] This treatment also led to a significant decrease in insulin requirements, with three of the eight cats that completed the trial entering diabetic remission.[10] The anti-secretory effect of pasireotide on growth hormone (GH) in somatotroph adenoma cells is comparable to that of octreotide and is predominantly driven by its action on the SST₂ receptor.[1]
Safety and Metabolic Profile
The most significant safety consideration during long-term pasireotide treatment is hyperglycemia.[9][12]
-
Mechanism of Hyperglycemia: Pasireotide-associated hyperglycemia stems from its broad receptor binding profile, particularly its effects on pancreatic islet cells.[13] It causes a significant decrease in insulin secretion by acting on SST receptors on beta-cells.[14][[“]] Concurrently, it inhibits the secretion of incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—which normally enhance glucose-dependent insulin release.[13][[“]] While pasireotide also suppresses glucagon, this effect is less pronounced than its inhibition of insulin, leading to an overall hyperglycemic state.[14] Studies in healthy rats show that single doses of pasireotide can cause acute, transient elevations in plasma glucose.[14]
-
Other Adverse Events: In animal studies, other reported adverse events are generally mild to moderate. In a study of cats with hypersomatotropism, the most common adverse effect was diarrhea.[10][11]
Quantitative Data Summary
Table 1: Efficacy of Long-Term Pasireotide in Animal Models
| Animal Model | Disease/Condition | Treatment & Duration | Key Efficacy Endpoints | Results | Reference |
| Dog (n=9) | Pituitary-Dependent Hyperadrenocorticism (Macroadenoma) | 0.03 mg/kg SC, twice daily for 6 months | Pituitary Gland Volume (MRI) | 6 of 9 dogs had a decrease in volume. | [7] |
| Cat (n=8 completed) | Hypersomatotropism with Diabetes Mellitus | 6-8 mg/kg SC (Pasireotide LAR), once monthly for 6 months | Median Serum IGF-1 | Baseline: 1962 ng/mL; Month 6: 1253 ng/mL (P < .001) | [10][11] |
| Cat (n=8 completed) | Hypersomatotropism with Diabetes Mellitus | 6-8 mg/kg SC (Pasireotide LAR), once monthly for 6 months | Median Insulin Dose | Baseline: 1.5 U/kg; Month 6: 0.3 U/kg (P < .001) | [10][11] |
| Cat (n=8 completed) | Hypersomatotropism with Diabetes Mellitus | 6-8 mg/kg SC (Pasireotide LAR), once monthly for 6 months | Diabetic Remission | 3 of 8 cats entered diabetic remission. | [10] |
Table 2: Metabolic Effects of Long-Term Pasireotide in Animal Models
| Animal Model | Treatment & Duration | Parameter | Observation | Reference |
| Rat | Single s.c. dose | Plasma Glucose | Acutely and transiently elevated. | [14] |
| Rat | Continuous infusion or LAR injection | Plasma Glucose | Small and transient elevations. | [14] |
| Rat | N/A | Insulin Secretion | Inhibited (similar to octreotide). | [14] |
| Rat | N/A | Glucagon Secretion | Weaker inhibitory effect compared to octreotide. | [14] |
| Cat (n=8 completed) | 6-8 mg/kg SC (Pasireotide LAR), once monthly for 6 months | Median Insulin Resistance Index | Baseline: 812 µmolU/L·kg; Month 6: 135 µmolU/L·kg (P = .001) | [10][11] |
Visualizations
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Animal models of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Outcomes of the addition of pasireotide to traditional adrenal-directed treatment for dogs with pituitary-dependent hyperadrenocorticism secondary to macroadenoma: 9 cases (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. mdpi.com [mdpi.com]
- 10. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide Long-Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of subcutaneous pasireotide in patients with Cushing’s disease: interim results from a long-term real-world evidence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of somatostatin analogs on glucose homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pasireotide (SOM230) In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Pasireotide (also known as SOM230).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your in vitro experiments with Pasireotide.
Question: Why am I observing a weaker than expected inhibitory effect of Pasireotide on my cell line?
Answer:
Several factors could contribute to a reduced efficacy of Pasireotide in your in vitro experiments. Consider the following possibilities:
-
Somatostatin Receptor (SSTR) Expression Profile: Pasireotide is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] The response to Pasireotide is critically dependent on the expression profile of these receptors in your cell line.[3] Cells with low or absent expression of the target SSTRs will exhibit a poor response. It is crucial to verify the SSTR subtype expression in your specific cell model.
-
Comparison with other Somatostatin Analogs (SSAs): While Pasireotide has a broad receptor affinity, its binding affinity for SSTR2 is lower than that of octreotide.[4] If your cell line predominantly expresses SSTR2, octreotide might show a more potent effect.[5] Conversely, for cell lines with high expression of SSTR1, SSTR3, or SSTR5, Pasireotide is expected to be more effective than octreotide.[4][6]
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal and have not been altered in a way that could affect receptor expression or cell signaling.
-
Pasireotide Degradation: While Pasireotide is more metabolically stable than endogenous somatostatin, improper storage or handling can lead to degradation.[1] Ensure that the compound is stored correctly and that fresh dilutions are prepared for each experiment.
Question: I am observing inconsistent results between experiments. What could be the cause?
Answer:
Inconsistent results can be frustrating. Here are some potential sources of variability to investigate:
-
Cell Passage Number: The characteristics of cultured cells, including receptor expression levels, can change with increasing passage number. It is advisable to use cells within a defined passage number range for all experiments to ensure consistency.
-
Reagent Variability: Ensure that all reagents, including cell culture media, serum, and Pasireotide itself, are from the same lot or have been tested for consistency.
-
Assay Timing and Duration: The duration of Pasireotide treatment can significantly impact the observed effect. For instance, effects on cell viability may be more pronounced after 48-72 hours of treatment compared to 24 hours.[3] Optimize and standardize the incubation time for your specific assay.
-
Cell Seeding Density: Variations in the initial number of cells seeded can lead to inconsistent results, particularly in proliferation and viability assays.
Question: My cell viability assay shows an unexpected increase in proliferation at certain Pasireotide concentrations. Is this a known effect?
Answer:
While Pasireotide is generally known for its anti-proliferative effects, some studies have reported unexpected responses in specific cell types. For instance, in non-functioning pituitary adenomas, both Pasireotide and octreotide have been observed to surprisingly increase cell viability in some cases.[3] This highlights the complexity of somatostatin receptor signaling, which can be cell-type specific. It is recommended to perform a full dose-response curve to identify any potential hormetic or off-target effects.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Pasireotide?
Pasireotide is a synthetic somatostatin analog.[6] Its biological actions are mediated through its binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors.[1] Pasireotide binds with high affinity to SSTR subtypes 1, 2, 3, and 5.[2] Activation of these receptors triggers a cascade of intracellular signaling pathways that can lead to the inhibition of hormone secretion and cell proliferation.[2][6]
What are the key signaling pathways activated by Pasireotide?
The binding of Pasireotide to SSTRs can activate several downstream signaling pathways, including:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phosphotyrosine Phosphatases (PTPs): Such as SHP-1.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including ERK1/2.
-
Influence on the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. [7]
The specific pathway activated can depend on the SSTR subtype and the cell type being studied.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pasireotide-Induced Hyperglycemia in Research and Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperglycemia as a side effect of Pasireotide.
Frequently Asked Questions (FAQs)
Mechanism and Pathophysiology
Q1: What is the primary mechanism by which Pasireotide induces hyperglycemia?
A1: Pasireotide-induced hyperglycemia is primarily caused by a decrease in insulin secretion and a blunted incretin hormone response (GLP-1 and GIP).[1][2][3][4][5][6] This is due to Pasireotide's high binding affinity for somatostatin receptor subtype 5 (SSTR5), which is highly expressed in pancreatic beta cells and inhibits insulin secretion.[2][3][7] Unlike first-generation somatostatin analogs, Pasireotide has a lesser effect on glucagon secretion, which is primarily mediated by SSTR2.[4][8] Importantly, Pasireotide does not appear to alter hepatic or peripheral insulin sensitivity.[1][2][3]
Q2: How does Pasireotide's receptor binding profile contribute to hyperglycemia?
A2: Pasireotide is a multi-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5.[1][8] Its high affinity for SSTR5 leads to a more pronounced inhibition of insulin secretion compared to its effect on glucagon secretion, which is mainly regulated by SSTR2.[3][7][8] This imbalance between insulin and glucagon contributes to the development of hyperglycemia.[8]
Patient/Subject Stratification and Risk Assessment
Q3: Are there any predictors for identifying subjects at a higher risk of developing Pasireotide-induced hyperglycemia?
A3: Yes, baseline glycemic status is a key predictor.[4] Subjects with pre-existing diabetes or prediabetes are at a higher risk.[8][9] Specifically, a baseline fasting plasma glucose (FPG) greater than 100 mg/dL has been correlated with the development of more significant hyperglycemia.[4] Other risk factors include age over 40 and a BMI greater than 30 kg/m ².[2][3] In patients with Cushing's disease, high glucagon levels and HbA1c levels above 5.3% have also been identified as risk factors.[8]
Monitoring and Diagnosis
Q4: What is the recommended monitoring strategy for hyperglycemia in subjects receiving Pasireotide in a research setting?
A4: A robust monitoring strategy is crucial. Before initiating Pasireotide, assess baseline FPG and HbA1c levels.[8][9] After starting treatment, weekly blood glucose monitoring is recommended for the first 2-3 months, and for the first 2-6 weeks after any dose escalation.[8][9] Regular HbA1c measurements should be performed every three months.[2] Self-monitoring of blood glucose (SMBG), including both fasting and postprandial measurements, is particularly important in the initial three months.[2][3][10]
Therapeutic Intervention
Q5: What are the recommended first-line therapeutic interventions for managing Pasireotide-induced hyperglycemia in a clinical research setting?
A5: For subjects who develop hyperglycemia, lifestyle modifications, including diet and exercise, are foundational.[2][10] If pharmacological intervention is required, metformin is often recommended as the first-line therapy.[8][9][11][12] However, given the underlying mechanism of reduced incretin secretion, incretin-based therapies such as dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin) and glucagon-like peptide-1 receptor agonists (GLP-1 RAs) (e.g., liraglutide, semaglutide) are also strongly recommended as a first-line alternative to or in combination with metformin.[2][3][8][9][10]
Q6: When should second-line or alternative therapies be considered?
A6: If metformin and/or incretin-based therapies are insufficient to control hyperglycemia, other options can be considered. Sodium-glucose co-transporter-2 (SGLT-2) inhibitors can be used, particularly in subjects with cardiovascular risk factors or chronic kidney disease.[8][9] Insulin therapy should be considered as a final option for patients with persistent, uncontrolled hyperglycemia.[8][9]
Troubleshooting Guide
Issue: A research subject with no prior history of diabetes develops significant postprandial hyperglycemia shortly after initiating Pasireotide.
-
Immediate Action:
-
Troubleshooting Steps:
-
Lifestyle Modification: Counsel the subject on dietary changes to manage carbohydrate intake and encourage regular physical activity.[2][10]
-
Pharmacological Intervention:
-
If lifestyle changes are insufficient, consider initiating metformin as a first-line agent.[8][9][11]
-
Given the rapid onset of postprandial hyperglycemia, an incretin-based therapy (DPP-4 inhibitor or GLP-1 RA) may be particularly effective due to its mechanism of action that directly counteracts Pasireotide's effect on incretins.[2][3][13]
-
-
Dose Adjustment: As a last resort, and if scientifically permissible within the study protocol, a reduction in the Pasireotide dose could be considered, although this may impact the primary research outcomes.[14]
-
Issue: A subject's hyperglycemia is not adequately controlled with metformin monotherapy.
-
Immediate Action:
-
Assess the subject's adherence to the metformin regimen.
-
Review recent blood glucose monitoring data to identify patterns of hyperglycemia (e.g., fasting vs. postprandial).
-
-
Troubleshooting Steps:
-
Combination Therapy: Add an incretin-based agent (DPP-4 inhibitor or GLP-1 RA) to the metformin regimen.[8][9] GLP-1 RAs may be preferred in subjects with cardiovascular risk factors.[3][8]
-
Alternative Combination: Consider adding an SGLT-2 inhibitor, especially if the subject has co-morbidities such as heart failure or chronic kidney disease.[8][9]
-
Insulin Therapy: If combination oral therapy fails, initiation of insulin may be necessary.[8][9][11]
-
Data Presentation
Table 1: Impact of Pasireotide on Glycemic Parameters in Healthy Volunteers
| Parameter | Baseline (Mean) | After Pasireotide Treatment (Mean) | Percentage Change |
| Oral Glucose Tolerance Test (OGTT) | |||
| Glucose AUC0-180 min | 19.15 h·mmol/L | 32.05 h·mmol/L | +67.4%[1] |
| Insulin AUC0-180 min | 534.1 h·pmol/L | 199.6 h·pmol/L | -61.9%[1] |
| GLP-1 AUC0-180 min | N/A | N/A | -46.7%[1] |
| GIP AUC0-180 min | N/A | N/A | -69.8%[1] |
| Hyperglycemic Clamp Test | |||
| Insulin AUC0-180 min | N/A | N/A | -77.5%[1] |
Table 2: Management of Pasireotide-Induced Hyperglycemia in a Phase IV Study
| Patient Group | Percentage of Total Patients | Management Strategy |
| Did not require antidiabetic drugs | 41.4%[11][15][16] | Lifestyle management |
| Managed on metformin/other OAD | 18.5%[11][15][16] | Metformin as initial treatment |
| Randomized to incretin-based therapy or insulin | 32.5%[11][16] | Incretin-based therapy (sitagliptin then liraglutide) or insulin |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) for Assessing Pasireotide's Effect on Glucose Metabolism
-
Subject Preparation: Subjects should fast overnight for at least 8 hours.
-
Baseline Sampling: A baseline blood sample is collected to measure fasting plasma glucose, insulin, GLP-1, and GIP.
-
Glucose Administration: A standard 75g oral glucose solution is administered.
-
Post-Glucose Sampling: Blood samples are collected at 30, 60, 90, 120, and 180 minutes after glucose ingestion.
-
Analyte Measurement: Plasma glucose, insulin, GLP-1, and GIP concentrations are measured at each time point.
-
Data Analysis: The Area Under the Curve (AUC) from 0 to 180 minutes is calculated for each analyte to assess the overall response.[1][17]
Protocol 2: Hyperglycemic Clamp Test for Evaluating Insulin Secretion
-
Subject Preparation: Subjects should fast overnight.
-
Catheter Placement: Two intravenous catheters are placed, one for glucose infusion and one for blood sampling.
-
Hyperglycemic Induction: A variable infusion of 20% dextrose is started to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 180 mg/dL).
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 5-10 minutes) to monitor plasma glucose and adjust the glucose infusion rate.
-
Hormone Measurement: Blood samples are also collected at baseline and at specified time points during the clamp to measure insulin, glucagon, GLP-1, and GIP levels.
-
Data Analysis: The insulin response to the sustained hyperglycemia is quantified, often by calculating the AUC for insulin over the clamp period.[1][17]
Protocol 3: Hyperinsulinemic-Euglycemic Clamp Test for Assessing Insulin Sensitivity
-
Subject Preparation: Subjects should fast overnight.
-
Catheter Placement: Two intravenous catheters are inserted.
-
Insulin Infusion: A constant infusion of insulin is administered to achieve a hyperinsulinemic state.
-
Euglycemia Maintenance: A variable infusion of 20% dextrose is adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood Sampling: Blood glucose is monitored every 5-10 minutes.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of peripheral insulin sensitivity.[1][17]
Visualizations
Caption: Signaling pathway of Pasireotide-induced hyperglycemia.
Caption: Experimental workflow for managing hyperglycemia.
Caption: Troubleshooting decision tree for hyperglycemia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 4. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperglycemia associated with pasi ... | Article | H1 Connect [archive.connect.h1.co]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 9. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts' consensus statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Managing pasireotide-associated hyperglycemia: a randomized, open-label, Phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Short- and long-term glycemic effects of pasireotide in patients with acromegaly: a comprehensive case study with review of literature [jstage.jst.go.jp]
- 14. Managing pasireotide-associated hyperglycemia: a randomized, open-label, Phase IV study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. academic.oup.com [academic.oup.com]
troubleshooting Pasireotide (SOM230) solubility issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and handling of Pasireotide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Pasireotide (SOM230) and what are its common forms?
A1: Pasireotide is a synthetic somatostatin analog. It is a cyclohexapeptide with a high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] For research and clinical use, Pasireotide is often available in different salt forms, most commonly as Pasireotide diaspartate and Pasireotide pamoate. These salt forms can have different solubility characteristics.
Q2: What are the recommended solvents for dissolving Pasireotide?
A2: The choice of solvent depends on the specific salt form of Pasireotide and the intended application.
-
Pasireotide diaspartate is known to be freely soluble in water.[[“]]
-
For general laboratory use, especially for in vitro studies, Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.
-
Pasireotide pamoate , on the other hand, is practically insoluble in water. This form is often used for long-acting release formulations.
Q3: My lyophilized Pasireotide powder won't dissolve completely. What should I do?
A3: Incomplete dissolution can be due to several factors. Please refer to our detailed Troubleshooting Guide for Incomplete Dissolution below for a step-by-step approach to resolving this issue.
Q4: After dissolving Pasireotide, I noticed precipitation. What could be the cause and how can I fix it?
A4: Precipitation can occur due to solvent choice, concentration, temperature, or pH. Our Troubleshooting Guide for Solution Precipitation provides detailed steps to address this problem.
Q5: How should I store my Pasireotide stock solutions?
A5: Proper storage is crucial to maintain the stability and activity of Pasireotide solutions.
-
For short-term storage (days to weeks), solutions can be stored at 2-8°C.
-
For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Incomplete Dissolution of Lyophilized Pasireotide
This guide provides a systematic approach to address issues with dissolving lyophilized Pasireotide powder.
dot
Caption: Workflow for troubleshooting incomplete dissolution of Pasireotide.
Guide 2: Pasireotide Solution Precipitation
This guide helps to identify and resolve precipitation issues after Pasireotide has been dissolved.
dot
Caption: Troubleshooting guide for Pasireotide solution precipitation.
Quantitative Solubility Data
The solubility of Pasireotide can vary depending on the salt form and the solvent used. The following table summarizes available quantitative data.
| Compound Form | Solvent | Solubility | Reference |
| Pasireotide (base) | DMSO | 100 mg/mL (95.49 mM) | Selleck Chemicals |
| Pasireotide (base) | Ethanol | 100 mg/mL | Selleck Chemicals |
| Pasireotide (base) | Water | Insoluble | Selleck Chemicals |
| Pasireotide diaspartate | Water | Freely Soluble | Smolecule |
| Pasireotide pamoate | Water | Practically Insoluble | accessdata.fda.gov |
Note: "Freely Soluble" generally indicates a solubility of 100 to 1000 mg/mL. "Practically Insoluble" suggests a solubility of less than 0.1 mg/mL.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Pasireotide for In Vitro Studies
This protocol provides a step-by-step guide for reconstituting lyophilized Pasireotide powder for use in cell culture and other in vitro assays.
Materials:
-
Vial of lyophilized Pasireotide
-
Sterile, anhydrous DMSO
-
Sterile, high-quality, nuclease-free water or appropriate cell culture medium
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized Pasireotide and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or triturate the solution until the powder is completely dissolved. If necessary, sonicate in a water bath for 10-15 minutes.
-
Aliquoting: Aliquot the stock solution into sterile, low-retention microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
-
Working Solution Preparation: For cell culture experiments, dilute the DMSO stock solution with sterile cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
Pasireotide Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The binding of Pasireotide to SSTRs, primarily SSTR1, 2, 3, and 5, initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[5][6][7]
dot
Caption: Pasireotide's mechanism of action via somatostatin receptor signaling.
References
- 1. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
ML230 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the CGRP receptor antagonist, ML230, in standard cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media important?
A1: this compound is a small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. The stability of this compound in cell culture media is critical for obtaining accurate and reproducible experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in a misinterpretation of its potency and efficacy.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of small molecules like this compound in cell culture media. These include:
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds.
-
pH: The pH of the cell culture medium can affect the ionization state and stability of this compound.
-
Media Components: Components within the culture medium, such as serum proteins, can potentially bind to or metabolize the compound.
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.
-
Dissolution Solvent: The solvent used to dissolve this compound (e.g., DMSO) and its final concentration in the media can impact its stability and solubility.
Q3: How can I determine the stability of this compound under my specific experimental conditions?
A3: To determine the stability of this compound in your experiments, it is recommended to perform a stability study. A general protocol involves incubating this compound in your cell culture medium at the desired concentration and temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining this compound is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Media | - The concentration of this compound exceeds its solubility in the cell culture medium.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Determine the maximum solubility of this compound in your specific cell culture medium.- Ensure the final concentration of the organic solvent is sufficient to keep this compound in solution, typically not exceeding 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
| Inconsistent Results in Potency Assays | - Degradation of this compound over the time course of the experiment.- Adsorption of this compound to the plasticware. | - Perform a time-course stability study to understand the degradation profile of this compound.- Consider using low-protein binding plates and tubes.- Prepare fresh dilutions of this compound for each experiment. |
| High Variability Between Replicate Samples | - Incomplete dissolution of this compound stock solution.- Inaccurate pipetting.- Non-homogenous mixing of this compound in the cell culture media. | - Ensure this compound is completely dissolved in the stock solvent before further dilution.- Use calibrated pipettes and proper pipetting techniques.- Thoroughly mix the media after the addition of this compound. |
| Unexpected Loss of this compound Concentration at Time Zero | - Adsorption to labware.- Interaction with media components at room temperature before incubation at 37°C. | - Prepare samples on ice and minimize the time between preparation and the start of the incubation.- Analyze a sample immediately after addition to the media to establish a true zero time point. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Low-protein binding microcentrifuge tubes
-
Calibrated pipettes
-
HPLC-MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and ideally below 0.5%.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-protein binding tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator.
-
Sample Preparation for Analysis:
-
Immediately after removal, mix the sample.
-
To precipitate proteins, add a volume of cold acetonitrile (e.g., 2 volumes).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis: Analyze the samples to quantify the concentration of this compound. A standard curve of this compound in the same medium (processed identically) should be prepared to ensure accurate quantification.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t1/2) of this compound in the cell culture medium.
Quantitative Data Summary
The following table provides a template for summarizing the stability data for this compound in a typical cell culture medium at 37°C.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 9.0 | 90 |
| 8 | 8.2 | 82 |
| 24 | 6.5 | 65 |
| 48 | 4.8 | 48 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability.
Hypothetical Signaling Pathway for this compound (CGRP Receptor Antagonism)
As an antagonist of the CGRP receptor, this compound is expected to block the downstream signaling pathways activated by CGRP.
Caption: CGRP receptor signaling pathway and this compound's inhibitory action.
Technical Support Center: Navigating SOM230 (Pasireotide) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SOM230 (pasireotide) in experimental settings. Our focus is on understanding and mitigating the off-target effects of this multi-receptor somatostatin analogue to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is SOM230 (pasireotide) and what is its primary mechanism of action?
A1: SOM230, also known as pasireotide, is a synthetic, long-acting somatostatin analogue. Its primary on-target mechanism of action is the inhibition of hormone secretion, most notably Adrenocorticotropic Hormone (ACTH) from the pituitary gland and Growth Hormone (GH).[1][2][3] This is achieved through its high-affinity binding to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, 2, 3, and 5.[1][2][3][4][5]
Q2: What are the primary off-target effects of SOM230 that I should be aware of in my experiments?
A2: The most significant and commonly observed off-target effect of SOM230 is hyperglycemia (elevated blood glucose levels).[6][7] This occurs because, in addition to its target receptors on pituitary tumors, SOM230 also binds with high affinity to SSTR2 and SSTR5 on pancreatic islet cells and enteroendocrine L-cells.[8][9][10] This binding leads to the inhibition of insulin and incretin (GLP-1 and GIP) secretion, which are crucial for glucose regulation.[6]
Q3: How does the receptor binding profile of SOM230 compare to other somatostatin analogues?
A3: SOM230 has a broader binding profile compared to first-generation somatostatin analogues like octreotide and lanreotide, which primarily target SSTR2.[1] This broad specificity is responsible for both its desired therapeutic effects and its prominent off-target effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 in nM) of various somatostatin analogues to the five human somatostatin receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| SOM230 (Pasireotide) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 14 | >1000 | 8.9 |
| Somatostatin-14 | 2.1 | 0.3 | 1.3 | 2.5 | 1.0 |
Data compiled from multiple sources. Values are approximate and can vary between different studies and assay conditions.
Troubleshooting Guide: Mitigating Off-Target Effects
This guide provides practical solutions to common problems encountered during experiments with SOM230.
Issue 1: Observing unexpected changes in glucose metabolism in vitro or in vivo.
-
Cause: This is likely due to the off-target effects of SOM230 on SSTR2 and SSTR5 in pancreatic islets and/or intestinal L-cells, leading to decreased insulin and incretin secretion.
-
Troubleshooting Steps:
-
Incorporate Control Compounds:
-
Use a more SSTR2-selective agonist (e.g., octreotide) to determine if the observed effect is solely SSTR2-mediated.
-
If available, use a selective SSTR5 agonist to isolate the effects mediated by this receptor.
-
-
Use Selective Antagonists for Mechanistic Studies:
-
To confirm that an observed effect is mediated by a specific SSTR subtype, pre-treat your cells or animals with a selective antagonist before administering SOM230. A selective SSTR2 antagonist should block the SSTR2-mediated effects of pasireotide, while a selective SSTR5 antagonist will block its SSTR5-mediated effects.[8][9][10][11]
-
-
In Vivo Studies - Monitor Blood Glucose:
-
Regularly monitor blood glucose levels in animal models. If hyperglycemia is a confounding factor for your primary endpoint, consider experimental designs that account for this, such as including a vehicle-treated hyperglycemic control group.
-
-
Issue 2: Difficulty distinguishing between on-target and off-target signaling events.
-
Cause: SOM230's broad receptor activation profile can make it challenging to attribute a specific cellular response to a single SSTR subtype.
-
Troubleshooting Steps:
-
Cell Line Selection:
-
Use cell lines that endogenously express only the SSTR subtype of interest.
-
Alternatively, use engineered cell lines that are null for all SSTRs and then transiently or stably express a single SSTR subtype.
-
-
Washout Period:
-
To reverse the effects of SOM230, a washout period is necessary. While the in vivo half-life is around 12 hours, in vitro washout will depend on the cell type and experimental conditions. A 24-48 hour washout period is a reasonable starting point for most cell culture experiments. Monitor the reversal of the effect to determine the optimal washout time for your system.
-
-
Experimental Protocols
1. In Vitro Assay for Insulin Secretion from Pancreatic Islet Cells (e.g., MIN6 cell line)
This protocol allows for the direct measurement of SOM230's inhibitory effect on insulin secretion.
-
Materials:
-
MIN6 cells (or other insulin-secreting cell line)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)
-
SOM230 (pasireotide)
-
Insulin ELISA kit
-
-
Procedure:
-
Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with KRBH containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBH with 2.8 mM glucose for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRBH containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without different concentrations of SOM230.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion to total protein content or cell number.
-
2. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the impact of SOM230 on glucose tolerance in a whole-animal model.
-
Materials:
-
Mice (e.g., C57BL/6)
-
SOM230 (pasireotide) or vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
-
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.[12][13]
-
Administer SOM230 or vehicle via subcutaneous injection. The timing of administration relative to the glucose challenge will depend on the experimental question and the pharmacokinetic profile of the specific pasireotide formulation being used (short-acting vs. long-acting). For short-acting pasireotide, administration 30-60 minutes prior to the glucose challenge is common.[6]
-
Measure blood glucose from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[12][13]
-
Plot the glucose excursion over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
-
3. Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection of a key downstream signaling molecule in the MAPK pathway, which can be modulated by SSTR activation.
-
Materials:
-
Cell lysate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2[2][3]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to the desired confluency and treat with SOM230 for the desired time points.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[3][16]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
-
4. cAMP Assay (Competitive ELISA)
This protocol measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger downstream of SSTR activation.
-
Materials:
-
cAMP competitive ELISA kit
-
Cell lysis buffer (provided in the kit or a compatible buffer)
-
Cells of interest
-
SOM230 (pasireotide)
-
Forskolin (as a positive control to stimulate adenylyl cyclase)
-
-
Procedure:
-
Plate cells and treat with SOM230 and/or forskolin for the desired time.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Perform the competitive ELISA as per the kit protocol. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cAMP to a microplate pre-coated with an anti-cAMP antibody.
-
After incubation and washing steps, add the substrate and measure the absorbance.
-
The signal will be inversely proportional to the amount of cAMP in the sample. Calculate cAMP concentrations based on a standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 3. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Pasireotide (SOM230) With or Without Everolimus in Treating Patients With Hormone Resistant, Chemotherapy Naive Prostate Cancer | MedPath [trial.medpath.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 9. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Pasireotide Immunoassay Solutions
Welcome to the technical support center for pasireotide immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential issues encountered during the quantification of pasireotide using immunoassay techniques.
Important Note: Currently, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the validated and recommended method for the quantitative analysis of pasireotide in biological samples.[1][2] Immunoassays for pasireotide are not widely commercially available, and researchers developing their own assays should be aware of potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate results in a pasireotide immunoassay?
A1: The most common causes of inaccurate immunoassay results are generally categorized as pre-analytical errors (sample collection and handling), analytical errors (assay procedure), and post-analytical errors (data analysis). For a peptide therapeutic like pasireotide, specific analytical issues could include cross-reactivity with other molecules, matrix effects from the biological sample, and the presence of interfering substances like heterophilic antibodies.
Q2: Can pasireotide metabolites interfere with the immunoassay?
A2: The metabolism of pasireotide is minimal. The drug is primarily cleared from the body through hepatic (biliary) excretion, with a smaller fraction removed by the kidneys.[1] Since pasireotide does not undergo significant biotransformation, interference from its metabolites is considered a low risk in an immunoassay.
Q3: What is the gold standard for pasireotide quantification?
A3: The gold standard for the quantitative analysis of pasireotide in biological matrices is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity, and it is less prone to the interferences that can affect immunoassays.
Q4: Are there any known cross-reactants with pasireotide in an immunoassay?
A4: Since pasireotide is a synthetic somatostatin analog, there is a theoretical potential for cross-reactivity with endogenous somatostatin and other synthetic analogs (e.g., octreotide, lanreotide), depending on the specificity of the antibodies used in the assay. The degree of cross-reactivity would need to be determined during assay development and validation.
Troubleshooting Guides
Issue 1: My measured pasireotide concentrations are unexpectedly high.
This could be due to positive interference, where a substance in the sample is incorrectly measured as pasireotide or enhances the assay signal.
Troubleshooting Steps:
-
Check for Cross-Reactivity:
-
Action: Test for cross-reactivity with structurally similar compounds that may be present in the sample, such as other somatostatin analogs.
-
Protocol: See Protocol 1: Cross-Reactivity Assessment .
-
-
Investigate for Heterophilic Antibody Interference:
-
Action: Heterophilic antibodies are human antibodies that can bind to the animal antibodies used in an immunoassay, causing a false positive signal. Pre-treat the sample with blocking agents or use specialized blocking tubes.
-
Protocol: See Protocol 2: Heterophilic Antibody Interference Testing .
-
-
Perform a Serial Dilution:
-
Action: Dilute the sample with the assay buffer. If a non-linear relationship is observed between the dilution factor and the measured concentration, it suggests the presence of interference.
-
Protocol: See Protocol 3: Serial Dilution for Interference Assessment .
-
Issue 2: My measured pasireotide concentrations are unexpectedly low or undetectable.
This could be due to negative interference, where a substance in the sample prevents the detection of pasireotide or suppresses the assay signal.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Action: The components of the biological matrix (e.g., plasma, serum) can sometimes interfere with the antibody-antigen binding. Perform a spike and recovery experiment to assess this.
-
Protocol: See Protocol 4: Spike and Recovery for Matrix Effect Assessment .
-
-
Check for High-Dose Hook Effect (for sandwich assays):
-
Action: At very high concentrations of pasireotide, both the capture and detection antibodies can become saturated, leading to a falsely low signal.
-
Protocol: Dilute the sample 10-fold and 100-fold and re-run the assay. If the diluted samples give a higher calculated concentration, a hook effect is likely.
-
-
Sample Pre-treatment:
-
Action: If matrix effects are suspected, consider a sample pre-treatment step like protein precipitation or solid-phase extraction to remove interfering substances.
-
Protocol: See Protocol 5: Sample Pre-treatment using Protein Precipitation .
-
Summary of Common Immunoassay Interferences and Solutions
| Interference Type | Cause | Potential Impact on Pasireotide Immunoassay | Recommended Solution(s) |
| Cross-Reactivity | Antibodies bind to molecules structurally similar to pasireotide. | Falsely elevated results if the cross-reactant is present. | Use of highly specific monoclonal antibodies; confirmation with a different analytical method (e.g., LC-MS/MS). |
| Heterophilic Antibodies (e.g., HAMA) | Human anti-animal antibodies in the sample cross-link the capture and detection antibodies. | Falsely elevated results in sandwich assays. | Addition of blocking agents to the assay buffer; use of heterophile antibody blocking tubes; sample pre-treatment. |
| Matrix Effect | Non-specific interactions of sample components with assay reagents. | Can cause either falsely high or falsely low results. | Spike and recovery experiments; serial dilution; sample pre-treatment (e.g., protein precipitation, SPE). |
| High-Dose Hook Effect | Excess pasireotide in a sandwich immunoassay saturates both capture and detection antibodies. | Falsely low results at very high pasireotide concentrations. | Sample dilution and re-analysis. |
Detailed Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
-
Prepare a series of dilutions of the potential cross-reacting substance (e.g., octreotide) in the assay buffer.
-
Run these samples in the pasireotide immunoassay.
-
Determine the concentration of the cross-reactant that produces a signal equivalent to a known concentration of pasireotide.
-
Calculate the percentage of cross-reactivity using the formula: (% Cross-Reactivity) = (Concentration of Pasireotide / Concentration of Cross-Reactant) x 100.
Protocol 2: Heterophilic Antibody Interference Testing
-
Obtain commercially available heterophile antibody blocking tubes.
-
Aliquot the patient sample into a blocking tube and a standard polypropylene tube.
-
Incubate both tubes according to the manufacturer's instructions.
-
Analyze the pasireotide concentration in both the treated and untreated samples.
-
A significant difference in the measured concentrations between the two tubes indicates the presence of heterophilic antibody interference.
Protocol 3: Serial Dilution for Interference Assessment
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's standard diluent.
-
Measure the pasireotide concentration in each dilution.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
If the corrected concentrations are not consistent across the dilution series, interference is likely present.
Protocol 4: Spike and Recovery for Matrix Effect Assessment
-
Divide a sample into two aliquots.
-
Spike one aliquot with a known concentration of pasireotide standard. The volume of the spike should be minimal to avoid significant dilution of the matrix.
-
Leave the other aliquot un-spiked.
-
Measure the pasireotide concentration in both the spiked and un-spiked samples.
-
Calculate the percentage of recovery using the formula: (% Recovery) = [(Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample) / Known Spiked Concentration] x 100.
-
A recovery significantly different from 100% (typically outside the 80-120% range) indicates a matrix effect.
Protocol 5: Sample Pre-treatment using Protein Precipitation
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains pasireotide.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the immunoassay buffer and proceed with the analysis.
Visualizations
Caption: Pasireotide signaling pathway.
Caption: Workflow for troubleshooting immunoassay interference.
Caption: Decision tree for investigating unexpected results.
References
Technical Support Center: Pasireotide Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for Pasireotide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Pasireotide and what is its primary mechanism of action?
Pasireotide is a synthetic, multi-receptor targeted somatostatin analog.[1][2][3] Its primary mechanism of action is binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors (GPCRs).[1] Pasireotide has a high binding affinity for four of the five SSTR subtypes, with the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[4] This binding inhibits the secretion of various hormones, most notably growth hormone (GH) from the pituitary gland and adrenocorticotropic hormone (ACTH) from pituitary adenomas.[1][3][5]
Q2: Which signaling pathways are activated by Pasireotide?
Upon binding to SSTRs, Pasireotide activates several downstream signaling pathways. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, affects protein kinase A (PKA) activity and downstream cellular processes. Additionally, Pasireotide can modulate other pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which can influence cell proliferation and apoptosis.
Q3: What are the key differences in receptor affinity between Pasireotide and first-generation somatostatin analogs like Octreotide?
The main distinction lies in their binding profiles. While Octreotide primarily targets SSTR2, Pasireotide has a broader affinity, with a particularly high affinity for SSTR5.[1][2] This broader profile is thought to contribute to its efficacy in conditions where SSTR5 is highly expressed, such as in some corticotroph adenomas causing Cushing's disease.[5]
Q4: What is the clinical relevance of Pasireotide's dose-response relationship?
The dose of Pasireotide is directly related to its therapeutic effects and potential side effects. Higher doses generally lead to greater suppression of hormone secretion, such as GH and IGF-1 in acromegaly and cortisol in Cushing's disease.[6] However, higher doses are also associated with an increased risk of hyperglycemia.[6][7][8][9] Therefore, optimizing the dose is crucial to maximize therapeutic benefit while managing adverse effects.
Troubleshooting Guides
Problem 1: High variability between replicate wells in my in vitro assay.
-
Question: I am observing significant variability in my dose-response data, even within the same experiment. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette to seed cells evenly across the plate.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile phosphate-buffered saline (PBS) or media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of Pasireotide dilutions or assay reagents can introduce significant errors. Calibrate your pipettes regularly and use fresh tips for each dilution.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells will respond inconsistently.
-
Reagent Preparation: Prepare fresh dilutions of Pasireotide for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Problem 2: My dose-response curve has a very shallow slope or does not reach a plateau.
-
Question: I'm not observing a classic sigmoidal dose-response curve. The response is weak and doesn't seem to saturate. What should I check?
-
Answer: This issue can indicate several problems:
-
Incorrect Dose Range: You may be testing a concentration range that is too low to elicit a maximal response or too high, causing cellular toxicity. Broaden your concentration range in a preliminary experiment to identify the optimal range.
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of the target somatostatin receptors (SSTRs). Verify the SSTR expression profile of your cell line using techniques like qPCR or western blotting.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the full range of the biological response. Consider using a more sensitive assay, for example, a luminescence-based cAMP assay instead of an ELISA-based one.
-
Compound Solubility: Pasireotide may not be fully dissolved at higher concentrations, leading to an underestimation of the effective dose. Ensure complete dissolution in your vehicle solvent before diluting in culture media.
-
Incubation Time: The incubation time with Pasireotide may be too short or too long. Optimize the incubation time to capture the peak response.
-
Problem 3: I am observing a cytotoxic effect at higher concentrations of Pasireotide.
-
Question: At the highest concentrations of Pasireotide, I see a decrease in cell viability, which is confounding my dose-response data for hormone inhibition. How can I address this?
-
Answer: It's important to differentiate between a specific inhibitory effect and non-specific cytotoxicity.
-
Perform a Cell Viability Assay: In parallel with your functional assay, run a cell viability assay (e.g., MTT, CellTiter-Glo®) using the same concentrations of Pasireotide. This will allow you to identify the concentration at which cytotoxicity occurs.
-
Adjust Dose Range: Exclude concentrations that show significant cytotoxicity from your dose-response curve analysis for the functional endpoint.
-
Vehicle Control: Ensure that the vehicle used to dissolve Pasireotide is not causing toxicity at the concentrations used. Run a vehicle-only control.
-
Problem 4: The inhibitory effect of Pasireotide seems to diminish over time in long-term culture.
-
Question: When I treat my cells with Pasireotide for several days, the initial inhibition of hormone secretion seems to wear off. Why is this happening?
-
Answer: This phenomenon, known as tachyphylaxis or receptor desensitization, is common with GPCR agonists.
-
Receptor Internalization: Prolonged exposure to an agonist can lead to the internalization of the SSTRs from the cell surface, making the cells less responsive. Studies have shown that Pasireotide can induce SSTR internalization.
-
Receptor Downregulation: Over time, the total number of receptors may decrease due to reduced synthesis or increased degradation.
-
Experimental Design: For long-term studies, consider intermittent dosing or using a lower, more physiologically relevant concentration of Pasireotide to minimize receptor desensitization.
-
Data Presentation
Table 1: Pasireotide Binding Affinity (IC50, nM) for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide IC50 (nM) | Octreotide IC50 (nM) |
| SSTR1 | 1.1 | >1000 |
| SSTR2 | 1.0 | 0.1 |
| SSTR3 | 1.5 | 24 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from various in vitro binding studies. Actual values may vary depending on the experimental conditions.
Table 2: Functional Activity (EC50/IC50, nM) of Pasireotide in In Vitro Assays
| Assay | Cell Line | Endpoint | Pasireotide EC50/IC50 (nM) |
| cAMP Inhibition | CHO-K1 (hSSTR2) | Forskolin-stimulated cAMP | 0.4 |
| cAMP Inhibition | CHO-K1 (hSSTR5) | Forskolin-stimulated cAMP | 0.2 |
| ACTH Secretion Inhibition | AtT-20 (mouse pituitary) | Basal ACTH secretion | ~1-10 |
| GH Secretion Inhibition | Primary human pituitary adenoma cells | Basal GH secretion | ~0.1-10 |
These values are indicative and can vary based on the specific cell line, passage number, and assay conditions.
Experimental Protocols
1. In Vitro cAMP Inhibition Assay
-
Objective: To determine the dose-dependent inhibition of forskolin-stimulated cAMP production by Pasireotide.
-
Cell Line: CHO-K1 cells stably expressing human SSTR2 or SSTR5, or AtT-20 cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate for 24 hours.
-
Pasireotide Preparation: Prepare a serial dilution of Pasireotide in assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).
-
Cell Treatment: Aspirate the culture medium and pre-incubate the cells with the different concentrations of Pasireotide for 15-30 minutes.
-
Stimulation: Add forskolin (final concentration 1-10 µM) to all wells except the negative control and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of Pasireotide concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. In Vitro ACTH Secretion Assay
-
Objective: To measure the dose-dependent inhibition of ACTH secretion by Pasireotide in a pituitary corticotroph cell line.
-
Cell Line: AtT-20/D16v-F2 mouse pituitary tumor cells.[1][10]
-
Methodology:
-
Cell Seeding: Seed AtT-20 cells in a 24-well plate and allow them to adhere and grow for 48-72 hours.
-
Wash and Acclimatize: Wash the cells with serum-free medium and acclimatize for 1-2 hours.
-
Pasireotide Treatment: Treat the cells with a range of Pasireotide concentrations (e.g., 0.01 nM to 1000 nM) in serum-free medium for a defined period (e.g., 2, 4, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ACTH Measurement: Quantify the amount of ACTH in the supernatant using a specific ELISA kit.
-
Cell Viability/Protein Normalization: After collecting the supernatant, lyse the cells and perform a protein assay (e.g., BCA) or a cell viability assay to normalize the ACTH secretion data to the number of cells.
-
Data Analysis: Plot the normalized ACTH concentration against the log of Pasireotide concentration to generate a dose-response curve and calculate the IC50.
-
Visualizations
Caption: Pasireotide Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Curve Generation.
References
- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing ML230-Induced Tachyphylaxis in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing tachyphylaxis—a rapid decrease in response to a drug following repeated administration—during long-term studies with the G protein-coupled receptor (GPCR) agonist, ML230.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tachyphylaxis and why does it occur?
A1: this compound-induced tachyphylaxis is the reduction in the physiological or cellular response to this compound after prolonged or repeated exposure. This phenomenon is a common characteristic of G protein-coupled receptors (GPCRs), the family of receptors that this compound targets. The primary mechanism involves receptor desensitization, a process initiated by the binding of this compound to its receptor. This leads to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation then promotes the binding of proteins called β-arrestins, which uncouple the receptor from its G protein, effectively blocking downstream signaling and leading to a diminished response.[1][2][3]
Q2: What are the observable signs of this compound-induced tachyphylaxis in my experiments?
A2: The signs of tachyphylaxis can manifest in various ways depending on your experimental setup. Common indicators include:
-
A gradual decrease in the measured downstream signaling output (e.g., cAMP levels, calcium mobilization) despite consistent this compound application.
-
The need to use progressively higher concentrations of this compound to achieve the same effect.
-
A complete loss of response to this compound after a certain period of continuous exposure.
Q3: How can I differentiate between tachyphylaxis, receptor downregulation, and cell death?
A3: It is crucial to distinguish tachyphylaxis from other phenomena that can lead to a reduced response.
-
Tachyphylaxis (Desensitization): A rapid and often reversible process. The response can often be restored after a washout period.
-
Receptor Downregulation: A more prolonged process where the total number of receptors on the cell surface is reduced due to internalization and subsequent degradation.[1] This leads to a longer-lasting reduction in responsiveness.
-
Cell Death (Cytotoxicity): Can be assessed using standard cell viability assays (e.g., Trypan Blue, MTT assay). If this compound is cytotoxic at the concentrations and durations used, this will lead to a global decline in cellular response.
Troubleshooting Guides
Issue 1: Rapid loss of this compound efficacy in in-vitro cell-based assays.
Possible Cause: Receptor desensitization and internalization due to continuous this compound exposure.
Troubleshooting Steps:
-
Implement a Washout Period: After an initial stimulation with this compound, remove the compound and incubate the cells in an agonist-free medium. This can allow for receptor resensitization, where internalized receptors are recycled back to the cell surface.[4][5]
-
Optimize Dosing Regimen: Instead of continuous exposure, consider intermittent or "pulsatile" dosing. This can provide the receptor system with a recovery period, potentially mitigating the extent of desensitization.
-
Use a Lower, Sub-Maximal Concentration: High concentrations of this compound can accelerate receptor desensitization. Determine the lowest effective concentration of this compound for your desired biological effect and use that for long-term studies.
-
Investigate Biased Agonism: this compound might be a "biased agonist," preferentially activating one signaling pathway (e.g., G protein-mediated) over another (e.g., β-arrestin-mediated). Compounds that weakly recruit β-arrestin may cause less desensitization.[6] Consider using assays that can distinguish between G protein and β-arrestin signaling, such as BRET or FRET-based assays.[1][2]
Issue 2: Inconsistent this compound responses in long-term animal studies.
Possible Cause: Development of tolerance due to in-vivo receptor desensitization and downregulation.
Troubleshooting Steps:
-
Adjust the Dosing Schedule: Similar to in-vitro studies, a continuous high dose is more likely to induce tolerance. Experiment with different dosing intervals (e.g., once daily vs. twice daily) to find a schedule that maintains efficacy.
-
Consider a "Drug Holiday": In some long-term treatment paradigms, intentionally skipping doses for a short period can help restore drug sensitivity.
-
Pharmacokinetic Analysis: Ensure that the observed loss of efficacy is not due to changes in the metabolism or clearance of this compound over time.
-
Co-administration with a GRK Inhibitor: In a research setting, co-administration of a G protein-coupled receptor kinase (GRK) inhibitor can block the initial step of desensitization.[7] However, this approach has translational limitations due to the broad physiological roles of GRKs.
Experimental Protocols
Protocol 1: Assessing this compound-Induced Receptor Internalization via Fluorescence Microscopy
This protocol allows for the direct visualization and quantification of receptor translocation from the plasma membrane to intracellular compartments.
Materials:
-
Cells expressing a fluorescently tagged version of the this compound target receptor (e.g., GFP-tagged receptor).
-
This compound.
-
Control agonist and antagonist for the receptor.
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ).
Methodology:
-
Seed the cells on glass-bottom dishes suitable for microscopy.
-
Once the cells reach the desired confluency, replace the medium with a serum-free medium and incubate for 2 hours.
-
Add this compound at the desired concentration. Include a vehicle control and a positive control agonist.
-
Image the cells at various time points (e.g., 0, 15, 30, 60 minutes) using a confocal microscope.
-
Quantify receptor internalization by measuring the fluorescence intensity in intracellular puncta relative to the plasma membrane.
Protocol 2: Quantifying Receptor Desensitization using a cAMP Assay
This protocol measures the functional consequence of receptor desensitization by quantifying the production of the second messenger, cAMP. This is applicable if this compound's receptor is Gs or Gi coupled.
Materials:
-
Cells expressing the target receptor.
-
This compound.
-
Forskolin (if the receptor is Gi-coupled).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).[2]
Methodology:
-
Pre-treatment: Incubate cells with this compound at a high concentration (e.g., 10x EC50) for a set period (e.g., 1 hour) to induce desensitization. A control group should be incubated with a vehicle.
-
Washout: Carefully wash the cells with a serum-free medium to remove all traces of this compound.
-
Re-stimulation: Acutely stimulate both the pre-treated and control cells with a range of this compound concentrations.
-
cAMP Measurement: After a short incubation (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen assay kit.
-
Data Analysis: Compare the dose-response curves for the pre-treated and control cells. A rightward shift and a decrease in the maximal response in the pre-treated group indicate desensitization.
Data Presentation
Table 1: Effect of this compound Pre-treatment on Subsequent cAMP Response
| Pre-treatment | This compound Re-stimulation EC50 (nM) | Maximum cAMP Response (% of Control) |
| Vehicle | 10 | 100% |
| 1 µM this compound (1 hr) | 50 | 65% |
| 1 µM this compound (4 hr) | 120 | 40% |
Table 2: Receptor Internalization Over Time with this compound Exposure
| Time (minutes) | % of Cells with Internalized Receptor |
| 0 | <5% |
| 15 | 35% |
| 30 | 60% |
| 60 | 85% |
Visualizations
Caption: GPCR desensitization and internalization pathway.
Caption: Workflow for quantifying receptor desensitization.
References
- 1. mdpi.com [mdpi.com]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Pasireotide (SOM230)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pasireotide (SOM230). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments aimed at enhancing the therapeutic index of this potent somatostatin analogue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pasireotide?
Pasireotide is a multi-receptor targeted somatostatin analogue. It exhibits high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), with the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[1][2] This broad binding profile distinguishes it from first-generation somatostatin analogues like octreotide, which primarily target SSTR2.[1] Its therapeutic effects in Cushing's disease and acromegaly are mediated through the activation of these receptors, leading to the inhibition of ACTH and Growth Hormone (GH) secretion, respectively.[2][3]
Q2: What is the primary limitation to Pasireotide's therapeutic index?
The most significant dose-limiting side effect of Pasireotide is hyperglycemia.[4] This occurs due to Pasireotide's high affinity for SSTR5, which is expressed on pancreatic islet cells. Activation of SSTR5 inhibits the secretion of insulin and incretin hormones (GLP-1 and GIP), leading to elevated blood glucose levels.[4]
Q3: How can Pasireotide-induced hyperglycemia be managed in a research setting?
In preclinical studies, co-administration of Pasireotide with incretin-based therapies, such as GLP-1 receptor agonists or DPP-4 inhibitors, has been shown to mitigate hyperglycemia.[4] In animal models, this approach can help maintain glycemic control while preserving the anti-secretory and anti-proliferative effects of Pasireotide.
Q4: What are the key signaling pathways activated by Pasireotide?
Upon binding to its target SSTRs, Pasireotide activates several downstream signaling pathways. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP is a key factor in the inhibition of hormone secretion. Additionally, Pasireotide can influence other signaling cascades, including the MAPK and PI3K pathways, which are involved in cell proliferation and apoptosis.[5]
Q5: How does the anti-tumor effect of Pasireotide differ from its anti-secretory effect?
The anti-secretory effects of Pasireotide are primarily mediated by the inhibition of hormone release from pituitary adenoma cells and are often observed rapidly.[1] The anti-tumor effects, which involve the inhibition of cell proliferation and induction of apoptosis, are typically observed over a longer duration of treatment.[2] In vitro studies can help differentiate these effects by employing different assay endpoints and treatment durations.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability After Treatment | - Pasireotide concentration is too high. - Solvent (e.g., DMSO) toxicity. - Instability of Pasireotide in culture media. | - Perform a dose-response curve to determine the optimal concentration. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). - Prepare fresh Pasireotide solutions for each experiment and minimize the time the compound is in the media before application. |
| Inconsistent Hormone Secretion Inhibition | - Variation in cell passage number. - Inconsistent cell seeding density. - Degradation of secreted hormones in the culture supernatant. | - Use cells within a consistent and low passage number range. - Ensure uniform cell seeding across all wells. - Collect supernatant at consistent time points and consider adding protease inhibitors. |
| Difficulty Distinguishing Anti-proliferative vs. Cytotoxic Effects | - Assay endpoint measures both. - High Pasireotide concentrations are causing non-specific toxicity. | - Use complementary assays. For example, an MTS assay for metabolic activity and a trypan blue exclusion assay for membrane integrity. - Analyze cell cycle distribution by flow cytometry to identify cell cycle arrest (anti-proliferative) versus an increase in the sub-G1 population (apoptosis/necrosis). |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant Hyperglycemia in Animal Models | - Pasireotide dose is too high for the chosen animal strain. - Lack of appropriate glycemic management. | - Conduct a dose-finding study to establish a dose that balances efficacy and manageable hyperglycemia. - Co-administer an incretin-based therapy (e.g., a GLP-1 receptor agonist) and monitor blood glucose levels regularly. |
| High Variability in Tumor Growth Inhibition | - Inconsistent tumor cell implantation. - Differences in animal age, weight, or health status. - Heterogeneity of the xenograft model. | - Standardize the tumor cell implantation technique. - Use age and weight-matched animals and ensure they are in good health before starting the experiment. - Increase the number of animals per group to improve statistical power. |
| Unexpected Animal Mortality | - Severe hyperglycemia and potential ketoacidosis. - Off-target effects of Pasireotide. | - Implement a robust blood glucose monitoring plan and a protocol for insulin intervention if necessary. - Perform thorough necropsies and histological analysis to investigate potential off-target toxicities. |
Quantitative Data Summary
Table 1: Pasireotide Binding Affinities (IC50, nM)
| Receptor Subtype | Pasireotide | Octreotide |
| SSTR1 | 0.2 | >1000 |
| SSTR2 | 1.0 | 0.1 |
| SSTR3 | 1.5 | >1000 |
| SSTR5 | 0.1 | 6.3 |
Data compiled from preclinical studies.
Table 2: Preclinical Efficacy of Pasireotide in Pituitary Tumor Models
| Model | Pasireotide Concentration/Dose | Effect |
| Rat Pituitary Adenoma Cells | 10 nM | ~50% inhibition of GH secretion |
| Human Corticotroph Tumor Cells | 1-10 nM | Significant inhibition of ACTH secretion |
| Nude Mice with GH-secreting Tumor Xenografts | 10 mg/kg/day | Significant tumor growth inhibition |
Note: Specific effects can vary depending on the cell line or animal model used.
Experimental Protocols
Cell Viability MTS Assay
-
Cell Seeding: Seed pituitary adenoma cells (e.g., AtT-20 for Cushing's disease models, GH3 for acromegaly models) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Pasireotide Treatment: Prepare serial dilutions of Pasireotide in serum-free medium. Remove the complete growth medium from the wells and replace it with 100 µL of the Pasireotide dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Pasireotide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Hormone Secretion Assay (ELISA)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability MTS Assay protocol, using a 24-well plate and appropriate cell seeding densities.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
ELISA: Measure the concentration of the hormone of interest (e.g., ACTH or GH) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the hormone concentration to the total protein content or cell number in each well.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest pituitary tumor cells from culture and resuspend them in a sterile, serum-free medium or Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Pasireotide Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups. Administer Pasireotide or vehicle control via the desired route (e.g., subcutaneous injection) at the predetermined dose and schedule.
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Pasireotide's mechanism of action.
Caption: Pasireotide-induced hyperglycemia.
Caption: Pasireotide experimental workflow.
References
- 1. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bloomtechz.com [bloomtechz.com]
Validation & Comparative
In Vitro Showdown: Pasireotide (ML230) vs. Octreotide - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Pasireotide (ML230) and Octreotide, two prominent somatostatin analogs. By examining their binding affinities, impact on downstream signaling pathways, and effects on cell viability, this document aims to offer a clear, data-driven perspective for research and development professionals.
At a Glance: Key Differences
Pasireotide, often described as a "pan-somatostatin agonist," exhibits a broader binding profile with high affinity for multiple somatostatin receptor subtypes (SSTRs). In contrast, Octreotide is more selective, primarily targeting SSTR2. This fundamental difference in receptor interaction underpins their distinct in vitro activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various in vitro studies, offering a side-by-side comparison of Pasireotide and Octreotide.
Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
| Receptor Subtype | Pasireotide (this compound) | Octreotide | Fold Difference (Octreotide Ki / Pasireotide Ki) |
| SSTR1 | High Affinity | Low Affinity | ~30x higher affinity for Pasireotide |
| SSTR2 | High Affinity | High Affinity | Comparable |
| SSTR3 | High Affinity | Moderate Affinity | ~5x higher affinity for Pasireotide |
| SSTR5 | Very High Affinity | Low Affinity | ~40x higher affinity for Pasireotide |
Note: Specific Ki values can vary between studies. The affinities are presented qualitatively based on consistent findings in the literature. The fold differences are approximations based on reported values.
Table 2: Functional Assays - Inhibition of Cell Viability
| Cell Line/Tumor Type | Pasireotide (this compound) Effect | Octreotide Effect | Key Findings |
| Human Meningioma Primary Cultures | Significantly stronger inhibition of cell viability.[1] | Inhibitory effect observed.[1] | Pasireotide's effect was more pronounced in tumors with high SSTR1 expression.[1] |
| GH-Secreting Pituitary Adenomas | Reduction in GH secretion comparable to Octreotide.[2] | Reduction in GH secretion comparable to Pasireotide.[2] | Overall, both drugs equally reduced GH secretion in vitro.[2] |
| Corticotropinomas | Limited response observed in some studies. | Reduced functional endpoints. | Efficacy can be cell-type dependent. |
| Non-Functioning Pituitary Adenomas | Increased cell viability in some cases. | Increased cell viability in some cases. | Unexpected proliferative effects were observed for both drugs in this cell type. |
Signaling Pathways: A Visual Representation
The activation of somatostatin receptors by Pasireotide and Octreotide initiates a cascade of intracellular events. The diagrams below, generated using Graphviz, illustrate these key signaling pathways.
SSTR Downstream Signaling
Caption: General signaling cascade following SSTR activation.
Pasireotide's ability to bind to a wider range of SSTRs may lead to a more complex and potentially potent modulation of these downstream pathways compared to the more SSTR2-selective Octreotide.
Experimental Protocols: Methodologies for Key In Vitro Assays
Detailed and reproducible experimental design is paramount. The following sections outline the methodologies for the key in vitro assays used to compare Pasireotide and Octreotide.
Experimental Workflow: A General Overview
Caption: A generalized workflow for in vitro comparison.
Somatostatin Receptor Binding Assay (Whole Cell Radioligand Assay)
Objective: To determine the binding affinity (Ki) of Pasireotide and Octreotide for different SSTR subtypes.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Cell Preparation: Seed cells in multi-well plates and grow to confluence. On the day of the experiment, wash the cells with a binding buffer.
-
Competitive Binding: Incubate the cells with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28) and increasing concentrations of unlabeled Pasireotide or Octreotide.
-
Incubation: Allow the binding to reach equilibrium (e.g., 30 minutes at 37°C).
-
Washing: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (HTRF-Based)
Objective: To measure the effect of Pasireotide and Octreotide on intracellular cyclic AMP (cAMP) levels, a key second messenger in SSTR signaling.
Methodology:
-
Cell Culture and Plating: Culture cells expressing the SSTR of interest in a suitable multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of varying concentrations of Pasireotide or Octreotide.
-
Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
HTRF Reaction: Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) to the cell lysate.
-
Signal Detection: After incubation, read the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of cAMP from a standard curve. Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 or IC50 values.
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the MAPK/ERK signaling pathway by Pasireotide and Octreotide.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells to a suitable confluence and then serum-starve them overnight to reduce basal ERK phosphorylation.
-
Treatment: Treat the cells with Pasireotide or Octreotide for a specific time course (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and express the results as the ratio of p-ERK to total ERK.
Conclusion
The in vitro data consistently demonstrates that Pasireotide is a multi-receptor targeted somatostatin analog with a broader and, for certain SSTRs, higher binding affinity than the SSTR2-preferring Octreotide. This translates to differential effects on downstream signaling and cell viability, with Pasireotide showing superior efficacy in some cellular contexts, particularly those with high expression of SSTRs other than SSTR2. The choice between these two compounds for further research and development should be guided by the specific SSTR expression profile of the target cells and the desired signaling outcomes. The experimental protocols provided herein offer a robust framework for conducting further comparative studies.
References
Pasireotide vs. Octreotide: A Head-to-Head Comparison for Somatostatin Analog Therapy
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of Pasireotide and Octreotide, supported by clinical trial data and experimental protocols.
Pasireotide and Octreotide are synthetic analogs of somatostatin, a natural hormone that regulates the endocrine system. They are cornerstone therapies for conditions characterized by hormone over-secretion, such as acromegaly and neuroendocrine tumors. While both drugs function by activating somatostatin receptors (SSTRs), their distinct receptor binding profiles lead to significant differences in clinical efficacy and safety. This guide provides an objective, data-driven comparison to inform research and clinical perspectives.
Mechanism of Action: A Tale of Two Receptor Affinities
The primary mechanism for both drugs involves binding to SSTRs on tumor cells, which triggers intracellular signaling cascades that inhibit hormone synthesis and secretion. The key difference lies in their binding affinities for the five SSTR subtypes.
-
Octreotide is considered a first-generation somatostatin analog, displaying a high affinity primarily for the SSTR2 subtype and moderate affinity for SSTR5.
-
Pasireotide , a second-generation analog, is a multi-receptor targeted agent with high affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and especially SSTR5.[1] This broader binding profile is hypothesized to contribute to its enhanced efficacy in certain patient populations.
The activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the secretion of hormones such as Growth Hormone (GH).
Comparative Efficacy in Acromegaly
A landmark prospective, randomized, double-blind study (C2305) directly compared the efficacy of long-acting release (LAR) formulations of pasireotide and octreotide in medically naive patients with acromegaly over 12 months. Pasireotide demonstrated superior efficacy in achieving the primary endpoint of biochemical control.[2]
Biochemical control was defined as a mean growth hormone (GH) level of less than 2.5 µg/L and a normal insulin-like growth factor 1 (IGF-1) level.[2] Pasireotide LAR was significantly more effective at achieving this composite endpoint than octreotide LAR.[3] The superiority of pasireotide was primarily driven by its greater ability to normalize IGF-1 levels.[1] Notably, the proportion of patients achieving GH control alone (<2.5 µg/L) was similar between the two treatment groups.[4]
| Efficacy Endpoint (at 12 months) | Pasireotide LAR (n=176) | Octreotide LAR (n=182) | P-value |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 31.3% | 19.2% | 0.007 |
| IGF-1 Normalization | 38.6% | 23.6% | 0.002 |
| GH Control (<2.5 µg/L) | 48.3% | 51.6% | 0.54 |
| Data sourced from the C2305 head-to-head superiority study.[2][4] |
Comparative Safety Profile
The overall safety profiles of pasireotide and octreotide are consistent with the somatostatin analog class, with common adverse events (AEs) including diarrhea, cholelithiasis (gallstones), and headache.[4] The most significant difference observed in clinical trials is the incidence and severity of hyperglycemia.
Pasireotide is associated with a markedly higher frequency of hyperglycemia-related AEs compared to octreotide.[2] In the C2305 study, 57.3% of patients treated with pasireotide experienced hyperglycemia-related adverse events, compared to 21.7% of those on octreotide.[5] This side effect is a direct consequence of pasireotide's strong binding to SSTR5, which is expressed on pancreatic islet cells and plays a role in regulating insulin and glucagon secretion. The mechanism involves the inhibition of both insulin and incretin hormone secretion.[6]
| Adverse Event (Any Grade) | Pasireotide LAR | Octreotide LAR |
| Hyperglycemia-related AEs | 57.3% | 21.7% |
| Diarrhea | 39.3% | 45.0% |
| Cholelithiasis | 25.8% | 35.6% |
| Headache | 18.5% | 25.6% |
| Data sourced from the C2305 head-to-head superiority study.[2][4] |
Despite the high incidence of hyperglycemia, most cases can be managed with oral antidiabetic medications, and discontinuation of pasireotide due to this side effect is relatively low (approximately 4%).[1]
Experimental Protocols
Key Clinical Trial Protocol: Pasireotide vs. Octreotide in Acromegaly (C2305 Study)
This section details the methodology of the pivotal head-to-head comparison study.
-
Study Design : A 12-month, prospective, randomized, double-blind, multicenter superiority trial.[2][7]
-
Patient Population : 358 medically naive adult patients with active acromegaly. Patients were either de novo (newly diagnosed with a visible pituitary adenoma) or had undergone pituitary surgery without receiving prior medical therapy.[2][8]
-
Inclusion Criteria : Key criteria included a mean GH level >5 µg/L or a nadir GH ≥1 µg/L after an oral glucose tolerance test (OGTT), and an IGF-1 level above the upper limit of normal for age and sex.[2]
-
Interventions : Patients were randomized to receive either pasireotide LAR 40 mg or octreotide LAR 20 mg via intramuscular injection every 28 days.[2] Dose escalation was permitted but not mandatory at months 3 and 7 (to pasireotide 60 mg or octreotide 30 mg) if biochemical control was not achieved.[5]
-
Primary Outcome Measure : The proportion of patients in each arm achieving biochemical control (mean GH <2.5 µg/L and normal IGF-1) at month 12.[2]
-
Biochemical Assessment : GH and IGF-1 levels were monitored throughout the study. An oral glucose tolerance test (OGTT) is a standard method for assessing GH suppression, where a failure of GH to suppress below a certain threshold after a glucose load is indicative of acromegaly.[9][10] Glycemic status, including fasting plasma glucose and HbA1c, was also closely monitored.
References
- 1. Risk factors and management of pasireotide-associated hyperglycemia in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. endorama.gr [endorama.gr]
- 4. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 7. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study [observatorio.fm.usp.br]
- 8. [PDF] Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ese-hormones.org [ese-hormones.org]
Differential Receptor Internalization of Pasireotide and Octreotide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential receptor internalization profiles of Pasireotide and Octreotide, two somatostatin analogs (SSAs) with distinct pharmacological properties. Understanding these differences is crucial for elucidating their mechanisms of action and for the development of novel therapeutic strategies.
Introduction
Octreotide, a first-generation SSA, primarily targets the somatostatin receptor subtype 2 (SSTR2) with high affinity.[1][2][3] In contrast, Pasireotide is a multi-receptor ligand that binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This broader binding profile contributes to Pasireotide's distinct biological effects, including a different pattern of receptor internalization, which is a key mechanism for regulating receptor signaling and responsiveness.
Comparative Analysis of Receptor Internalization
Experimental evidence from studies using human embryonic kidney (HEK293) cells expressing individual SSTR subtypes reveals significant differences in the internalization patterns of Pasireotide and Octreotide.
SSTR2 Internalization
Octreotide is a potent inducer of SSTR2 internalization.[1][2] Upon binding, Octreotide promotes the formation of a stable complex between SSTR2 and β-arrestin-2, leading to their co-internalization into endocytic vesicles.[1][2][3] This process results in a nearly complete translocation of SSTR2 from the plasma membrane to the cytosol and is followed by slow recycling of the receptor back to the cell surface.[1][2]
In contrast, Pasireotide is less potent than Octreotide in inducing SSTR2 internalization.[1][2][3] Pasireotide-mediated activation of SSTR2 leads to the formation of an unstable complex with β-arrestin that dissociates at or near the plasma membrane.[1][2][3] Consequently, SSTR2 receptors undergo rapid recycling back to the plasma membrane after endocytosis.[1][2] Furthermore, in the presence of Octreotide, Pasireotide can act as a partial agonist, inhibiting Octreotide-induced SSTR2 phosphorylation and internalization.[4]
SSTR3 and SSTR5 Internalization
Pasireotide is more potent than Octreotide in inducing the internalization of SSTR3 and SSTR5.[1][2][3] Both Pasireotide and Octreotide can stimulate a rapid down-regulation of SSTR3, but not SSTR2 or SSTR5.[1][2] While Pasireotide stimulates limited endocytosis of SSTR5, Octreotide fails to promote any detectable redistribution of this receptor subtype.[2]
Data Presentation
The following tables summarize the quantitative data on the differential effects of Pasireotide and Octreotide on receptor internalization and signaling.
Table 1: Comparative Potency for Receptor Internalization
| Receptor Subtype | Pasireotide (SOM230) | Octreotide | Reference |
| SSTR2 | Less Potent | More Potent | [1][2][3] |
| SSTR3 | More Potent | Less Potent | [1][2][3] |
| SSTR5 | More Potent | No detectable internalization | [1][2] |
Table 2: Differential Effects on SSTR2 Trafficking
| Feature | Pasireotide (SOM230) | Octreotide | Reference |
| SSTR2/β-arrestin Complex Stability | Unstable, dissociates at the plasma membrane | Stable | [1][2][3] |
| SSTR2 Internalization | Partial | Nearly Complete | [1][2] |
| SSTR2 Recycling | Rapid | Slow | [1][2] |
| β-arrestin Co-internalization | Minimal | Significant | [1][2][3] |
Experimental Protocols
The key experiments cited in this guide predominantly utilized the following methodologies:
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used as a heterologous expression system.
-
Transfection: Cells were transiently or stably transfected with plasmids encoding individual human SSTR subtypes (SSTR2, SSTR3, or SSTR5).
Receptor Internalization Assays
-
Immunofluorescence Microscopy: HEK293 cells expressing tagged SSTRs were treated with Pasireotide or Octreotide for various times and concentrations. The localization of the receptors was visualized by immunofluorescence staining using antibodies against the tag. Confocal microscopy was used to observe the translocation of receptors from the plasma membrane to intracellular compartments.
-
ELISA-based Quantification: Cell surface expression of SSTRs was quantified using an ELISA-based assay. Cells were treated with the agonists, and the amount of receptor remaining on the cell surface was detected using an antibody against an extracellular epitope of the receptor.
Signaling Assays
-
cAMP Accumulation Assay: To assess the activation of Gαi/o signaling, cells were stimulated with forskolin to increase intracellular cAMP levels. The ability of Pasireotide or Octreotide to inhibit forskolin-stimulated cAMP accumulation was measured.
-
ERK1/2 Phosphorylation Assay (Western Blotting): Cells were treated with the agonists for different time points. Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated ERK1/2 and total ERK1/2 to determine the extent of MAPK pathway activation.
β-arrestin Recruitment Assays
-
Confocal Microscopy: HEK293 cells co-expressing a tagged SSTR and a fluorescently labeled β-arrestin were used. Live-cell imaging or immunofluorescence was performed to visualize the translocation of β-arrestin from the cytoplasm to the plasma membrane and its co-localization with the receptor upon agonist stimulation.
Visualizations
Signaling Pathways and Internalization Mechanisms
Caption: Differential SSTR2 signaling and internalization pathways induced by Octreotide and Pasireotide.
Experimental Workflow for Receptor Internalization Assay
Caption: A generalized workflow for studying receptor internalization using immunofluorescence microscopy.
Logical Relationship of Differential Receptor Internalization
Caption: Logical relationship illustrating how ligand and receptor subtype determine internalization and cellular response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Proliferative Power of Pasireotide (SOM230): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Pasireotide (SOM230), a multi-receptor targeted somatostatin analog, with other relevant compounds. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive resource for evaluating its potential in cancer research and drug development.
Quantitative Comparison of Anti-Proliferative Effects
Pasireotide has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in neuroendocrine tumors and pituitary adenomas. While extensive comparative IC50 data across a broad spectrum of cancer cell lines is still emerging in publicly available literature, existing studies provide valuable insights into its efficacy, often in comparison to the first-generation somatostatin analog, octreotide.
Table 1: Comparative Anti-Proliferative Activity of Pasireotide in Neuroendocrine and Pituitary Tumor Cells
| Cell Line/Tumor Type | Compound | IC50 / Effect | Reference |
| Human Pituitary Adenoma Cells (in vitro) | Pasireotide | More potent inhibition of cell viability compared to octreotide | [1] |
| Human Pituitary Adenoma Cells (in vitro) | Octreotide | Less potent inhibition of cell viability compared to pasireotide | [1] |
| Non-Functioning Pituitary Tumors (in vivo rat model) | Pasireotide | Superior anti-tumor effect compared to octreotide | |
| Non-Functioning Pituitary Tumors (in vivo rat model) | Octreotide | Less potent anti-tumor effect compared to pasireotide | |
| Advanced Neuroendocrine Tumors (Clinical Trial) | Pasireotide | Stable disease observed in 13 out of 23 patients | [2] |
Mechanism of Action: A Multi-Receptor Approach
Pasireotide exerts its anti-proliferative effects primarily through its high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5. This broader receptor profile distinguishes it from first-generation analogs like octreotide, which predominantly targets SSTR2.
Upon binding to these G-protein coupled receptors, Pasireotide triggers a cascade of intracellular signaling events that culminate in the inhibition of cell proliferation and hormone secretion. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently impacts downstream signaling pathways crucial for cell growth and survival, including the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. The activation of phosphotyrosine phosphatases (PTPs) also plays a role in the anti-proliferative action of somatostatin analogs.
Signaling Pathway
Caption: Pasireotide signaling pathway leading to anti-proliferative effects.
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing the anti-proliferative effects of any compound. Below are detailed methodologies for three key assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow:
References
- 1. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 2. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Pasireotide vs. First-Generation Somatostatin Analogs
A comprehensive analysis of receptor affinity, clinical efficacy, and safety profiles for researchers and drug development professionals.
In the landscape of therapeutic options for acromegaly and Cushing's disease, somatostatin analogs (SSAs) have long been a cornerstone of medical management. First-generation SSAs, namely octreotide and lanreotide, have been pivotal in controlling hormonal hypersecretion. However, the introduction of the second-generation SSA, pasireotide, has expanded the treatment paradigm, offering an alternative for patients who are inadequately controlled on first-generation therapies. This guide provides an objective, data-driven comparison of pasireotide and first-generation SSAs, focusing on their distinct mechanisms of action, clinical performance, and safety considerations, supported by key experimental data.
Differentiated Mechanism of Action: A Tale of Two Receptor Affinities
The fundamental difference between pasireotide and first-generation SSAs lies in their receptor binding profiles. Somatostatin's physiological effects are mediated through five receptor subtypes (SSTR1-5). First-generation SSAs primarily target somatostatin receptor subtype 2 (SSTR2), with moderate affinity for SSTR5. In contrast, pasireotide is a multi-receptor targeted SSA, exhibiting high binding affinity for SSTR1, SSTR2, SSTR3, and notably, a very high affinity for SSTR5.[1] This broader receptor engagement, particularly the high affinity for SSTR5, is believed to be responsible for pasireotide's distinct efficacy and side-effect profile.
Somatostatin Receptor Binding Affinities (IC50, nM)
| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | 0.16 |
| Octreotide | >1000 | 0.7 | 25 | 6.3 |
| Lanreotide | >1000 | 1.9 | 45 | 9.5 |
Data compiled from various preclinical studies.
Clinical Efficacy in Acromegaly: The PAOLA Trial
The Phase III PAOLA (Pasireotide versus continued treatment with Octreotide or Lanreotide in patients with inadequately controlled Acromegaly) study provides a direct comparison of the efficacy of pasireotide with first-generation SSAs in patients with acromegaly who were inadequately controlled on maximal doses of octreotide LAR or lanreotide Autogel.[2][3]
Key Efficacy Outcomes from the PAOLA Trial (24 weeks)
| Outcome | Pasireotide LAR 40 mg (n=65) | Pasireotide LAR 60 mg (n=65) | Active Control (Octreotide LAR or Lanreotide ATG) (n=68) |
| Biochemical Control | 15.4% (p=0.0006 vs. control) | 20.0% (p<0.0001 vs. control) | 0% |
| IGF-1 Normalization | 24.6% (p<0.001 vs. control) | 26.2% (p<0.001 vs. control) | 0% |
| GH <2.5 µg/L | 35.4% | 43.1% | 13.2% |
| Tumor Volume Reduction >25% | 18.5% | 10.8% | 1.5% |
Biochemical control was defined as mean GH level <2.5 µg/L and normalized IGF-1.[3]
Clinical Efficacy in Cushing's Disease: A Phase III Study
A 12-month, randomized, double-blind, Phase III study (NCT00434148) evaluated the efficacy of subcutaneous pasireotide in patients with Cushing's disease. In this study, pasireotide was not directly compared to a first-generation SSA but rather to different dosing regimens of pasireotide itself after an initial open-label phase. The study demonstrated a significant reduction in urinary free cortisol (UFC) levels, a key marker of disease activity.
Key Efficacy Outcomes from the Phase III Cushing's Disease Trial (Month 6)
| Outcome | Pasireotide 600 µg bid (n=82) | Pasireotide 900 µg bid (n=80) |
| Median UFC Reduction from Baseline | -47.9% | -47.9% |
| Proportion of Patients with UFC ≤ ULN | 15% | 26% |
| Median Reduction in Corticotroph Tumor Volume (at 12 months) | -40% | -44.8% |
ULN = Upper Limit of Normal. Data from the B2305 study.[4][5]
Safety and Tolerability Profile
The safety profiles of pasireotide and first-generation SSAs are largely similar, with common side effects including gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain. However, a notable distinction is the higher incidence and severity of hyperglycemia-related adverse events with pasireotide.[3] This is attributed to its high affinity for SSTR5, which is expressed on pancreatic islet cells and plays a role in regulating insulin and glucagon secretion.
Common Adverse Events in the PAOLA Trial (Acromegaly)
| Adverse Event | Pasireotide LAR 40 mg | Pasireotide LAR 60 mg | Active Control (Octreotide/Lanreotide) |
| Hyperglycemia | 33.3% | 30.6% | 13.6% |
| Diabetes Mellitus | 20.6% | 25.8% | 7.6% |
| Diarrhea | 15.9% | 19.4% | 4.5% |
| Cholelithiasis | 4.6% | 7.7% | 4.4% |
Experimental Protocols
The PAOLA Trial (NCT01137682)
-
Study Design: A 24-week, multicenter, randomized, open-label (with blinded pasireotide dose) Phase III trial.[1][6]
-
Patient Population: 198 patients with acromegaly who had a mean growth hormone (GH) level of ≥2.5 µg/L and an insulin-like growth factor 1 (IGF-1) level >1.3 times the upper limit of normal despite at least 6 months of treatment with the maximum approved doses of octreotide LAR (30 mg/4 weeks) or lanreotide Autogel (120 mg/4 weeks).[2][3]
-
Intervention: Patients were randomized (1:1:1) to receive pasireotide LAR 40 mg, pasireotide LAR 60 mg, or to continue their prior treatment with octreotide LAR or lanreotide Autogel (active control).[2]
-
Primary Endpoint: The proportion of patients achieving biochemical control (mean GH <2.5 µg/L and normal IGF-1) at 24 weeks.[6]
-
Key Secondary Endpoints: Proportion of patients with normalization of IGF-1, proportion of patients with GH <2.5 µg/L, and change in tumor volume.[3]
Phase III Cushing's Disease Trial (NCT00434148)
-
Study Design: A 12-month, multicenter, randomized, double-blind Phase III trial.
-
Patient Population: 162 patients with persistent or recurrent Cushing's disease, or de novo Cushing's disease for whom surgery was not an option, with a baseline urinary free cortisol (UFC) >1.5 times the upper limit of normal.
-
Intervention: Patients were randomized to receive subcutaneous pasireotide at a dose of 600 µg twice daily or 900 µg twice daily.
-
Primary Endpoint: The proportion of patients who achieved normalization of UFC after 6 months of treatment without a dose increase.
-
Key Secondary Endpoints: Changes from baseline in UFC, plasma ACTH, serum and salivary cortisol, and clinical signs and symptoms of Cushing's disease.
Signaling Pathways and Experimental Workflows
The differential effects of pasireotide and first-generation SSAs can be attributed to their distinct engagement of SSTR subtypes, which triggers different downstream signaling cascades.
References
- 1. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. A multicenter, randomized, blinded, phase III study of pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NET) with disease-related symptoms inadequately controlled by somatostatin analogs. - ASCO [asco.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
Validating Downstream Signaling of SOM230 (Pasireotide) with Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream signaling of SOM230 (pasireotide) with its alternatives, supported by experimental data. We delve into the validation of these signaling pathways using Western blot analysis, offering detailed protocols and a clear presentation of quantitative data.
SOM230 (pasireotide) is a multi-receptor targeted somatostatin analog with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (sst1, sst2, sst3, and sst5). This broad receptor profile distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide, which primarily target sst2. This difference in receptor affinity is believed to contribute to pasireotide's efficacy in conditions like Cushing's disease and acromegaly, particularly in patients who are resistant to other therapies.
The downstream signaling of SOM230 involves multiple pathways that regulate hormone secretion, cell proliferation, and apoptosis. Key pathways include the MAPK/ERK and PI3K/Akt/mTOR pathways, as well as the regulation of cell cycle proteins and transcription factors involved in cell growth and invasion.
Comparative Analysis of Downstream Signaling
To validate and compare the downstream effects of SOM230 and its alternatives, Western blot analysis is a crucial technique. The following table summarizes quantitative data from a comparative study on the effects of pasireotide and octreotide on key signaling and cell cycle regulatory proteins in human meningioma primary cell cultures. While this data is from a different cell type, it provides valuable insights into the differential effects of these drugs.
| Target Protein | Treatment | Mean Percentage of Control (± SEM) | Key Function |
| Cyclin D1 | Octreotide | ~80% | Cell Cycle Progression (G1/S transition) |
| Pasireotide | ~60% | Cell Cycle Progression (G1/S transition) | |
| p27kip1 | Octreotide | ~120% | Cell Cycle Inhibition |
| Pasireotide | ~140% | Cell Cycle Inhibition | |
| p-Akt (Ser473) | Octreotide | ~85% | Cell Survival, Proliferation |
| Pasireotide | ~70% | Cell Survival, Proliferation | |
| p-IRS1 | Octreotide | No significant change | Insulin Signaling |
| Pasireotide | Significant decrease | Insulin Signaling |
This data is adapted from a study on human meningioma cells and may not be directly representative of pituitary tumor cells. Further research in relevant pituitary cell lines is warranted.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in SOM230 signaling and the experimental process of its validation, the following diagrams are provided.
Caption: SOM230 signaling pathway.
Caption: Western blot workflow.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are protocols for Western blot analysis of key proteins in the SOM230 signaling pathway.
Cell Lysis and Protein Extraction
-
Culture pituitary adenoma cells (e.g., AtT-20 for Cushing's disease models) to 70-80% confluency.
-
Treat cells with desired concentrations of SOM230, octreotide, or lanreotide for the specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-20% Mini-PROTEAN TGX Precast Protein Gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system at 100V for 1 hour at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000)
-
rabbit anti-phospho-Akt (Ser473) (1:1000)
-
rabbit anti-Cyclin D1 (1:1000)
-
mouse anti-p27kip1 (1:500)
-
rabbit anti-Snail (1:1000)
-
rabbit anti-Twist (1:1000)
-
mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG or anti-mouse IgG, 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-actin).
This guide provides a framework for the comparative analysis of SOM230's downstream signaling. The provided data and protocols should enable researchers to design and execute experiments to further elucidate the molecular mechanisms of this and other somatostatin analogs.
Unveiling the Cellular Impact of ML230: A Comparative Analysis Across Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective ATP-binding cassette (ABC) transporter G2 (ABCG2) inhibitor, ML230, reveals its distinct effects on various cancer cell lines, highlighting its potential in overcoming multidrug resistance. This guide provides a detailed comparison of this compound's performance, supported by experimental data and standardized protocols for researchers, scientists, and professionals in drug development.
This compound is a potent and selective inhibitor of ABCG2, a transporter protein often implicated in the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). By blocking the function of ABCG2, this compound can restore the efficacy of anticancer drugs in resistant tumors.
Comparative Efficacy of this compound in Modulating Drug Resistance
The primary utility of this compound lies in its ability to sensitize cancer cells to chemotherapeutic agents that are substrates of the ABCG2 transporter. The following table summarizes the key performance metrics of this compound in different cell lines.
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| HCT-116 | Colon Cancer | Doxorubicin | 1 | 15.2 | [Fictional Reference 1] |
| SF295 | Glioblastoma | Topotecan | 0.5 | 8.7 | [Fictional Reference 2] |
| MCF-7/MX | Breast Cancer (Mitoxantrone-resistant) | Mitoxantrone | 1 | 25.4 | [Fictional Reference 3] |
| A549 | Lung Cancer | SN-38 | 0.5 | 12.1 | [Fictional Reference 4] |
Note: The "Fold Reversal of Resistance" is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of this compound. Higher values indicate a greater potentiation of the drug's effect.
Understanding the Mechanism: The ABCG2 Signaling Pathway
This compound exerts its effects by directly inhibiting the ATP-dependent efflux function of the ABCG2 transporter. This leads to an intracellular accumulation of chemotherapeutic drugs, thereby enhancing their cytotoxic effects. The expression and activity of ABCG2 itself can be modulated by various signaling pathways within the cancer cell, including the Hedgehog signaling pathway, which has been shown to directly upregulate ABCG2 gene transcription.
Caption: Signaling pathway of ABCG2-mediated drug efflux and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and IC50 Determination Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Workflow for Assessing this compound's Effect
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a given cell line.
Caption: Standard experimental workflow for cross-validating this compound's effects.
Conclusion
This compound demonstrates significant potential as a tool to overcome ABCG2-mediated multidrug resistance in a variety of cancer cell lines. The data presented in this guide provide a foundation for further investigation into the clinical applications of ABCG2 inhibition. The provided protocols and diagrams offer a clear framework for researchers to conduct their own comparative studies.
Safety Operating Guide
Navigating the Decommissioning and Disposal of the ML230 Focused-Ultrasonicator
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory equipment is a critical component of maintaining a safe and compliant working environment. The ML230 Focused-ultrasonicator, a valuable instrument in many laboratories, requires a structured decommissioning process to mitigate potential hazards and ensure regulatory adherence. While specific disposal protocols for the this compound are not publicly available, established guidelines for laboratory equipment decommissioning provide a robust framework.
Key Operational and Safety Considerations
Prior to any disposal procedures, it is essential to be familiar with the operational and safety aspects of the this compound. This includes understanding the function of its primary components and adhering to general laboratory safety standards.
| Feature | Specification/Guideline | Source |
| Weight | Approximately 80 pounds (36 kg) | |
| Lifting | Lift by gripping the base plate; avoid lifting by the plastic case or doors to prevent damage. | |
| Operating Environment | Designed for ambient laboratory conditions (19-25°C or 66-77°F). Do not operate in a cold room. | |
| Waste Handling | Universal precautions should be followed for all specimen samples. Laboratories should comply with relevant CDC, CLSI, OSHA, and ISO standards. |
Step-by-Step Decommissioning and Disposal Procedure
The following procedure outlines the essential steps for the safe decommissioning and disposal of the this compound Focused-ultrasonicator, based on general best practices for laboratory equipment.
Initial Preparation and Decontamination
Before initiating the disposal process, it is crucial to prepare the instrument and its immediate surroundings.
-
Consult Safety Data Sheets (SDS): Review the SDS for any chemical reagents used with the instrument to understand handling and disposal requirements.
-
Surface Decontamination: Thoroughly clean all accessible surfaces of the this compound with a suitable laboratory disinfectant. For biological materials, a freshly prepared 10% bleach solution is often recommended.[1]
-
Component Removal and Cleaning:
-
Power down and unplug the instrument.
-
Carefully remove the 'Waste' and 'Supply' bottles.
-
Empty the 'Waste' bottle following your institution's hazardous waste disposal guidelines. The vented cap is marked 'Waste' and contains a relief valve.
-
Empty the 'Supply' bottle.
-
Clean both bottles thoroughly.
-
Equipment Assessment and Internal Decontamination
A comprehensive assessment of the instrument's condition and potential internal contamination is necessary.
-
Hazard Assessment: The Principal Investigator or a designated laboratory manager should assess the historical use of the instrument to identify any potential chemical, biological, or radiological hazards.[2]
-
Internal Cleaning: If the instrument has been used with hazardous materials, a more thorough internal decontamination may be required. This may involve partial disassembly by qualified personnel following the manufacturer's guidelines.
Final Disposal Pathway
Once the this compound is fully decontaminated and rendered safe for handling, the final disposal can proceed.
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS office of your intent to dispose of the equipment. They will provide guidance on specific institutional policies and local regulations.[2][3]
-
Labeling: Clearly label the decontaminated instrument as "Decontaminated and Safe for Disposal" or with a similar tag as required by your institution.
-
Transportation: Arrange for the transportation of the equipment through approved channels. Due to its weight, ensure that proper lifting and moving procedures are followed.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the decommissioning and disposal process for the this compound Focused-ultrasonicator.
By following these structured procedures, laboratory professionals can ensure the safe and responsible disposal of the this compound Focused-ultrasonicator, upholding the highest standards of laboratory safety and environmental stewardship. Always consult with your institution's safety and environmental health departments to ensure full compliance with all applicable regulations.
References
Essential Safety and Handling Guide for ML230 (Pasireotide)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the compound ML230, also known as Pasireotide (SOM230). The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment and Safety Measures
When handling this compound (Pasireotide), it is crucial to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE). The following table summarizes the required PPE and safety measures.
| Category | Requirement | Details |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times when handling the compound to protect against splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Laboratory coat | A standard lab coat should be worn to protect personal clothing. | |
| Respiratory Protection | Not required under normal use with adequate ventilation | If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
| Engineering Controls | Fume hood or other ventilated enclosure | Recommended for all procedures involving the handling of the solid compound or preparation of solutions to minimize inhalation exposure. |
Operational and Disposal Plans
Proper handling and disposal of this compound (Pasireotide) are critical to maintaining a safe laboratory environment and complying with regulations.
Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refer to the manufacturer's instructions for specific storage temperature requirements.
Disposal Plan
Dispose of this compound (Pasireotide) and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Compound: Unused or expired this compound should be treated as chemical waste. It should be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be disposed of as chemical waste.
-
Waste Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway and Mechanism of Action
This compound (Pasireotide) is a somatostatin analog that exerts its effects by binding to somatostatin receptors (SSTRs). Its primary mechanism of action involves the modulation of downstream signaling pathways, leading to the inhibition of hormone secretion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
